PC945
Descripción
OPELCONAZOLE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
Structure
3D Structure
Propiedades
IUPAC Name |
4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37F3N6O3/c1-26-18-33(46-16-14-45(15-17-46)32-9-2-28(3-10-32)37(48)44-31-7-4-29(39)5-8-31)11-13-36(26)49-21-27-20-38(50-22-27,23-47-25-42-24-43-47)34-12-6-30(40)19-35(34)41/h2-13,18-19,24-25,27H,14-17,20-23H2,1H3,(H,44,48)/t27-,38+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAMZQJKSCAOHA-CWRQMEKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1931946-73-4 | |
| Record name | Opelconazole [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1931946734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPELCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LU8Q6ASU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Opelconazole's Mechanism of Action on Aspergillus fumigatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opelconazole (formerly PC945) is a novel, investigational triazole antifungal agent engineered for inhaled delivery to treat and prevent pulmonary aspergillosis. Its mechanism of action is centered on the potent and specific inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway of Aspergillus fumigatus. This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. This technical guide provides an in-depth overview of Opelconazole's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Invasive pulmonary aspergillosis, primarily caused by Aspergillus fumigatus, represents a significant threat to immunocompromised individuals and those with chronic lung diseases.[1][2] The azole class of antifungals has been a cornerstone of therapy; however, challenges such as systemic toxicity, drug-drug interactions, and emerging resistance necessitate the development of new therapeutic options.[3][4] Opelconazole is a next-generation triazole designed for direct-to-lung administration, aiming to maximize local efficacy while minimizing systemic exposure.[5][6] This guide delves into the core mechanism by which Opelconazole exerts its antifungal effect on A. fumigatus.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of Opelconazole is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane. Opelconazole targets lanosterol 14α-demethylase, an enzyme encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus. This enzyme is a cytochrome P450 monooxygenase that catalyzes a crucial step in the conversion of lanosterol to ergosterol.[1][7]
By binding to the heme iron in the active site of CYP51, Opelconazole prevents the demethylation of lanosterol.[8] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The consequences of this are twofold:
-
Disrupted Membrane Integrity: The altered sterol composition increases the permeability and fluidity of the fungal cell membrane, disrupting its barrier function.[9]
-
Impaired Fungal Growth: The dysfunctional cell membrane cannot support essential processes such as cell division and hyphal elongation, ultimately leading to the inhibition of fungal growth.[10]
Aspergillus fumigatus possesses two CYP51 isoenzymes, CYP51A and CYP51B.[1] Opelconazole is a potent inhibitor of both.[11]
Quantitative Data
The following tables summarize the in vitro potency of Opelconazole against Aspergillus fumigatus.
Table 1: Opelconazole (this compound) CYP51 Inhibition
| Enzyme Target | IC50 (μM) |
| A. fumigatus CYP51A | 0.23[11] |
| A. fumigatus CYP51B | 0.22[11] |
Table 2: In Vitro Susceptibility of Aspergillus fumigatus to Opelconazole (this compound)
| Susceptibility Metric | Concentration Range (µg/mL) |
| MIC (96 clinical isolates) | 0.032 to >8[11] |
Table 3: Comparative In Vitro Activity of Opelconazole (this compound) and Other Azoles against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) |
| Opelconazole (this compound) | 0.032 to >8[11] |
| Voriconazole | 0.064 to 4[11] |
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of Opelconazole against Aspergillus fumigatus is determined using standardized broth microdilution methods.
4.1.1. CLSI M38-A2 Broth Microdilution Method
This method provides a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
-
Inoculum Preparation: Aspergillus fumigatus conidia are harvested from 3-day old cultures on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically to a turbidity equivalent to a 0.4 to 0.7 McFarland standard at 530 nm. The suspension is then diluted in RPMI 1640 broth to achieve a final inoculum density of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.[6][12]
-
Assay Plates: 96-well microtiter plates are prepared with serial twofold dilutions of Opelconazole in RPMI 1640 medium.[12]
-
Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48 hours.[6][12]
-
MIC Determination: The MIC is the lowest concentration of Opelconazole that causes 100% inhibition of visible growth.[12]
4.1.2. EUCAST E.Def 9.3.1 Method
The European Committee on Antimicrobial Susceptibility Testing provides an alternative standardized method.
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.[13]
-
Inoculum: The inoculum size is 2×10⁵ to 5×10⁵ CFU/mL, prepared by counting conidia in a haemocytometer.[8]
-
Incubation: Plates are incubated at 35-37°C for 48-72 hours.[8]
-
Endpoint Reading: The MIC is determined as the lowest concentration showing no visible growth.[13][14]
CYP51 Inhibition Assay (Representative Protocol)
This assay measures the direct inhibitory effect of Opelconazole on the activity of the CYP51 enzyme.
-
Enzyme and Substrate: Recombinant A. fumigatus CYP51A or CYP51B is used. Lanosterol serves as the natural substrate.[11]
-
Assay Conditions: The reaction is performed in a buffer system at a pH of 7.2-7.4.[15]
-
Inhibition Measurement: The assay measures the conversion of a fluorogenic substrate or the depletion of NADPH in the presence of varying concentrations of Opelconazole. The IC50 value, the concentration of Opelconazole required to inhibit 50% of the enzyme activity, is then calculated.[11]
Ergosterol Biosynthesis Inhibition Assay (Representative Protocol)
This assay confirms that Opelconazole inhibits the ergosterol biosynthesis pathway in whole fungal cells.
-
Radiolabeling: Aspergillus fumigatus cultures are incubated with a radiolabeled precursor of ergosterol, such as [¹⁴C]mevalonate, in the presence of varying concentrations of Opelconazole.[15]
-
Lipid Extraction: After incubation, the fungal cells are harvested, and the non-saponifiable lipids are extracted.[15]
-
Sterol Analysis: The extracted sterols are separated by thin-layer chromatography or high-performance liquid chromatography. The amount of radiolabeled ergosterol and precursor sterols is quantified.[15]
-
Analysis: A dose-dependent decrease in radiolabeled ergosterol and a corresponding increase in radiolabeled lanosterol and other 14α-methylated sterols confirm the inhibition of the ergosterol biosynthesis pathway.[15]
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to Opelconazole's mechanism of action.
Caption: Ergosterol biosynthesis pathway in A. fumigatus and the point of inhibition by Opelconazole.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Opelconazole's mechanism of action is well-defined and targets a clinically validated pathway in Aspergillus fumigatus. By potently inhibiting both CYP51A and CYP51B, it effectively disrupts the production of ergosterol, a critical component of the fungal cell membrane. The in vitro data demonstrates its potent activity against a wide range of clinical isolates. The inhaled route of administration is designed to deliver high concentrations of the drug directly to the site of infection, potentially overcoming some forms of resistance and minimizing systemic side effects. This targeted approach and potent mechanism of action make Opelconazole a promising candidate for the treatment of invasive pulmonary aspergillosis.
References
- 1. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Wild-type MIC distributions and epidemiological cutoff values for the triazoles and six Aspergillus spp. for the CLSI broth microdilution method (M38-A2 document) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ovid.com [ovid.com]
- 6. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, this compound, on Aspergillus fumigatus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CLSI M38-A2 broth microdilution. [bio-protocol.org]
- 13. f2g.com [f2g.com]
- 14. Spectrophotometric reading of EUCAST antifungal susceptibility testing of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel method for studying ergosterol biosynthesis by a cell-free preparation of Aspergillus fumigatus and its inhibition by azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Olorofim: A Novel Orotomide Antifungal for the Treatment of Invasive Pulmonary Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Invasive fungal infections, particularly those affecting the lungs, represent a significant and growing threat to immunocompromised patient populations. The emergence of antifungal resistance to existing therapies, coupled with the intrinsic resistance of certain molds, has created a critical unmet medical need for novel therapeutic agents. Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, offering a novel mechanism of action for the treatment of invasive mold infections.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of olorofim, with a focus on its potential for treating pulmonary infections.
Mechanism of Action
Olorofim exerts its antifungal activity by selectively targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA, RNA, and essential cofactors.[4] By blocking DHODH, olorofim depletes the fungal cell of essential pyrimidines, leading to the cessation of cell growth and, ultimately, cell death.[3][5] The fungal DHODH enzyme possesses significant structural differences from its human counterpart, which contributes to the selective activity and favorable safety profile of olorofim.[6]
The inhibition of pyrimidine biosynthesis by olorofim has downstream effects on various cellular processes in fungi. Depletion of UTP, a key pyrimidine, impacts the synthesis of UDP-sugars, which are essential precursors for cell wall components like 1,3-β-d-glucan and chitin.[3] This disruption of cell wall integrity is a key contributor to the antifungal effect of olorofim.[3]
Preclinical Data
In Vitro Activity
Olorofim has demonstrated potent in vitro activity against a broad spectrum of filamentous fungi, including many species that are resistant to currently available antifungal agents.[1][7] This includes clinically relevant molds such as Aspergillus species (including azole-resistant strains), Scedosporium species, and Lomentospora prolificans.[1][7] Notably, olorofim lacks activity against yeasts and Mucorales.[3]
| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus (wild-type) | 1496 | 0.03 - 0.125 | - | 0.031 - 0.125 | [7] |
| Aspergillus fumigatus (azole-resistant) | 276 | - | - | 0.063 - 0.125 | [7] |
| Aspergillus terreus | - | 0.002 - 0.063 | - | - | [8] |
| Cryptic Aspergillus species | 150 | - | - | - | [9] |
| Scedosporium spp. | 170 | ≤0.008 - 0.5 | - | 0.03 - 0.5 | [1][7] |
| Lomentospora prolificans | - | ≤0.008 - 0.5 | - | - | [1] |
| Coccidioides spp. | 41 | - | - | - | [5][10] |
MIC values were determined using CLSI or EUCAST standard methods.
In Vivo Efficacy
The in vivo efficacy of olorofim has been evaluated in several murine models of invasive pulmonary aspergillosis. In these models, olorofim treatment resulted in a significant improvement in survival and a reduction in fungal burden in the lungs compared to untreated controls.[1][11] Efficacy has been demonstrated against both azole-susceptible and azole-resistant strains of Aspergillus fumigatus.[1]
| Animal Model | Fungal Strain | Olorofim Dose | Outcome | Reference(s) |
| Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis | A. fumigatus (azole-susceptible) | Not specified | Significantly improved survival, reduced serum galactomannan | [1] |
| Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis | A. fumigatus (azole-resistant) | Not specified | Significantly improved survival, reduced serum galactomannan | [1] |
| Neutropenic Murine Model of Disseminated Aspergillosis | A. terreus | 10 mg/kg (oral and intravenous) | 90-100% survival rate | [8] |
| Profoundly Neutropenic and CGD Murine Models | A. fumigatus, A. nidulans, A. tanneri | 15 mg/kg (intraperitoneal) | Efficacious in treating invasive aspergillosis | [11] |
Clinical Data
Phase 2b Clinical Trial
An open-label, single-arm Phase 2b clinical trial (NCT03583164) evaluated the efficacy and safety of oral olorofim in patients with invasive fungal diseases who had limited or no other treatment options.[5][12][13][14] The study enrolled 202 patients with infections caused by a variety of difficult-to-treat fungal pathogens, including Aspergillus spp. (including azole-resistant strains), Lomentospora prolificans, Scedosporium spp., and Coccidioides spp.[5][10][13]
| Endpoint | Result (mITT Population, n=202) | Reference(s) |
| Primary Endpoint: Successful Global Response at Day 42 | 28.7% | [5][10][13] |
| Successful Global Response at Day 84 | 27.2% | [5][10][13] |
| Successful Global Response (including stable disease) at Day 42 | 75.2% | [5][13] |
| Successful Global Response (including stable disease) at Day 84 | 63.4% | [5][13] |
| Successful Clinical Response at Day 42 | 59.9% | [5][13] |
| Successful Clinical Response at Day 84 | 54.0% | [5][13] |
| All-Cause Mortality at Day 42 | 11.9% | [5][13] |
| All-Cause Mortality at Day 84 | 16.3% | [5][13] |
Olorofim was generally well-tolerated in the study, with manageable side effects.[10][13] The most common treatment-related adverse events were changes in liver biochemistry and gastrointestinal intolerance, which were generally mild and manageable.[10][13]
Experimental Protocols
Antifungal Susceptibility Testing: CLSI M38-A2 Broth Microdilution
The in vitro activity of olorofim is determined using the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[8][15][16]
-
Inoculum Preparation:
-
Drug Dilution:
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal inoculum.
-
Plates are incubated at 35°C for 48-72 hours.[15]
-
-
MIC Determination:
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of olorofim that causes 100% inhibition of growth compared to the drug-free control well.[8]
-
Murine Model of Invasive Pulmonary Aspergillosis
In vivo efficacy is assessed using a neutropenic murine model of invasive pulmonary aspergillosis.[18][19][20][21][22]
-
Immunosuppression:
-
Infection:
-
Mice are anesthetized and intranasally inoculated with a suspension of Aspergillus fumigatus conidia.
-
-
Treatment:
-
Endpoints:
-
The primary endpoint is typically survival over a 14- to 21-day period.
-
Secondary endpoints may include fungal burden in the lungs (determined by quantitative PCR or CFU counts), histopathological analysis of lung tissue, and measurement of biomarkers such as galactomannan in serum.[1]
-
Conclusion
Olorofim represents a significant advancement in the field of antifungal therapy. Its novel mechanism of action, potent in vitro and in vivo activity against a range of difficult-to-treat molds, and promising clinical data suggest that it has the potential to become a valuable treatment option for patients with invasive pulmonary infections, particularly those caused by resistant fungal pathogens. Further clinical development, including the ongoing Phase 3 trial, will be crucial in fully defining the role of olorofim in the management of these life-threatening infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olorofim for the treatment of invasive fungal diseases in patients with few or no therapeutic options: a single-arm, open-label, phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 10. F2G and Shionogi Present Full Data Set from Pivotal Phase 2b Study at Trends in Medical Mycology (TIMM) 2023 Demonstrating Positive Therapeutic Responses in Patients with Invasive Fungal Infections Treated with Oral Olorofim - BioSpace [biospace.com]
- 11. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emjreviews.com [emjreviews.com]
- 13. f2g.com [f2g.com]
- 14. f2g.com [f2g.com]
- 15. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njccwei.com [njccwei.com]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 20. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. niaid.nih.gov [niaid.nih.gov]
- 22. Model Of Murine Pulmonary Aspergillosis | Comparative Biosciences, inc [compbio.com]
PC945 chemical structure and properties
An In-depth Technical Guide to PC945 (Opelconazole)
Introduction
This compound, also known as Opelconazole, is a novel, potent, and long-acting triazole antifungal agent specifically designed for inhaled administration to treat and prevent respiratory fungal infections, particularly those caused by Aspergillus species.[1][2][3][4][5][6] Developed to maximize drug concentrations at the site of infection in the lungs while minimizing systemic exposure, this compound offers a promising approach to improve efficacy and reduce the potential for adverse side effects and drug-drug interactions commonly associated with systemically delivered azoles.[1][7][8][9][10] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and preclinical and clinical data.
Chemical Structure and Properties
This compound is a synthetic triazole with the chemical formula 4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide.[1][2][11] Its structure has been optimized for inhaled delivery and prolonged lung residency.[12]
| Property | Value | Reference |
| IUPAC Name | 4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide | [13] |
| Molecular Formula | C₃₈H₃₇F₃N₆O₃ | [13][14][15] |
| Molecular Weight | 682.73 g/mol | [13][14] |
| CAS Number | 1931946-73-4 | [14][15] |
| SMILES Code | Cc1cc(ccc1OC[C@@H]1CO--INVALID-LINK--(C1)c1ccc(F)cc1F)N1CCN(CC1)c1ccc(cc1)C(=O)Nc1ccc(F)cc1 | [14] |
| Solubility | Soluble in DMSO (≥ 60 mg/mL) | [15][16] |
Pharmacology
Mechanism of Action
Like other triazole antifungals, this compound's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] this compound is a potent, tightly binding inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by CYP51A and CYP51B in Aspergillus fumigatus).[1][2][11][15][17][18] By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1][10]
Caption: Mechanism of action of this compound via CYP51 inhibition.
In Vitro Activity
This compound demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including azole-susceptible and azole-resistant strains of Aspergillus and various Candida species.[1][2][17][18]
Table 1: In Vitro Inhibitory Activity of this compound against Aspergillus fumigatus
| Parameter | This compound | Voriconazole | Posaconazole | Reference |
| CYP51A IC₅₀ (µM) | 0.23 | - | - | [2][11][15][16][17][18] |
| CYP51B IC₅₀ (µM) | 0.22 | - | - | [2][11][15][16][17][18] |
| Ergosterol Synthesis IC₅₀ (µM) | 0.0069 | 0.19 | 0.017 | [11] |
| Geometric Mean MIC (µg/mL) | 0.17 | - | - | [1][10] |
| MIC₅₀ (µg/mL) | 0.125 | - | - | [1][10] |
| MIC₉₀ (µg/mL) | 1.0 | - | - | [1][10] |
Table 2: In Vitro Activity of this compound against Candida Species
| Species | This compound Geometric Mean MIC (µg/mL) | Voriconazole Geometric Mean MIC (µg/mL) | Posaconazole Geometric Mean MIC (µg/mL) | Reference |
| C. albicans | 0.017 | - | - | [12] |
| C. tropicalis | 0.063 | - | - | [12] |
| C. parapsilosis | 0.017 | - | - | [12] |
| C. glabrata | 0.12 | - | - | [12] |
| C. auris | 0.058 | 7.4-fold higher | 1.5-fold higher | [1] |
| All Candida spp. | 0.027 | ≤0.016 | 0.097 | [12] |
In Vivo Activity
In vivo studies in temporarily neutropenic, immunocompromised mice with intranasal A. fumigatus infection demonstrated the superior potency of this compound when administered topically compared to other azoles.
Table 3: In Vivo Efficacy in Murine Model of Pulmonary Aspergillosis
| Treatment Group | Dose (µ g/mouse ) | Survival Rate at Day 7 | Reference |
| This compound | 0.56 | 50% | [2][4][17][18] |
| Posaconazole | 14 | 44% | [2][4][17][18] |
In a Candida albicans lung infection model, intranasally dosed this compound was 7 to 25-fold more potent than voriconazole in improving survival and reducing fungal load.[12] A key finding from preclinical studies is that the antifungal effects of this compound accumulate upon repeat dosing.[1][12][19]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is characterized by high and sustained concentrations in the lungs with very low systemic exposure, which is ideal for an inhaled therapy.[1][7][9]
Table 4: Pharmacokinetic Parameters of Inhaled this compound (5 mg single dose)
| Subject Group | Geometric Mean Cₘₐₓ (pg/mL) | Median tₘₐₓ (hours) | Reference |
| Healthy Subjects | 322 | 4-5 | [7][20] |
| Subjects with Mild Asthma | 335 | 4-5 | [7][20] |
-
Following a single dose, this compound lung concentrations were over 2000-fold higher than in plasma in nonclinical models.[1][7][9][20]
-
After 7 days of once-daily 5 mg doses in healthy subjects, the plasma Cₘₐₓ was 951 pg/mL (0.0016 µM), indicating some accumulation but remaining at very low levels.[7][21]
-
This profile limits the potential for systemic toxicity and drug-drug interactions. This compound was found to only inhibit CYP3A4/5, with IC₅₀ values of 1.33 µM for testosterone and 0.085 µM for midazolam.[7][10][20] Given the low systemic plasma concentrations observed, the risk of clinically significant interactions is low.[7]
Caption: Pharmacokinetic workflow of inhaled this compound.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (EUCAST Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a standard concentration (e.g., 0.5-2.5 x 10⁵ CFU/mL) using a spectrophotometer.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: Plates are incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥90% for Aspergillus) in fungal growth compared to the drug-free control.[1][10] Growth can be assessed visually or by spectrophotometric reading.[2]
In Vivo Murine Model of Pulmonary Aspergillosis
This workflow is used to evaluate the efficacy of this compound in a live animal model of lung infection.[1][2][17]
Caption: Experimental workflow for the in vivo murine aspergillosis model.
-
Animal Model: Mice (e.g., BALB/c) are used.
-
Immunosuppression: To establish infection, mice are rendered temporarily neutropenic using immunosuppressive agents like cyclophosphamide and/or corticosteroids.[1]
-
Infection: Mice are lightly anesthetized and intranasally inoculated with a suspension of A. fumigatus conidia.[2]
-
Treatment: Treatment with intranasally administered this compound, a vehicle control, or a comparator drug begins shortly before or after infection and continues daily for a defined period (e.g., 5-7 days).[2][12]
-
Monitoring and Endpoints: Animals are monitored daily for survival. At the end of the study, endpoints such as lung fungal burden (determined by plating homogenized lung tissue for colony-forming units, CFUs) and inflammatory biomarkers in bronchoalveolar lavage (BAL) fluid are assessed.[12][22]
Clinical Development and Safety
This compound has been evaluated in clinical trials and found to be well-tolerated in both healthy volunteers and subjects with mild asthma.[7][8][9] Treatment-emergent adverse events were generally mild to moderate, and no clinically significant changes in lung function were observed.[7][9] The favorable safety profile and high lung deposition make it a strong candidate for treating invasive pulmonary aspergillosis. A Phase 3 clinical trial (OPERA-T Study) is underway to assess the safety and efficacy of nebulized this compound as an add-on to systemic antifungal therapy for patients with refractory invasive pulmonary aspergillosis.[8][23][24]
References
- 1. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections [agris.fao.org]
- 6. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pulmocide.com [pulmocide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, this compound, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Opelconazole | C38H37F3N6O3 | CID 121383526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound Supplier | CAS 1931946-73-4 | AOBIOUS [aobious.com]
- 15. abmole.com [abmole.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, this compound, on Aspergillus fumigatus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. hra.nhs.uk [hra.nhs.uk]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
Opelconazole's Precision Targeting of Fungal Ergosterol Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the target binding and enzyme kinetics of opelconazole (formerly known as PC945), a novel triazole antifungal agent. Developed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative inhibitory data, and the experimental framework for assessing opelconazole's interaction with its primary fungal target.
Executive Summary
Opelconazole is a potent and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] By disrupting this pathway, opelconazole compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1] This guide synthesizes the available data on its binding affinity and provides a detailed look at the methodologies used to characterize its enzymatic inhibition.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
The primary mechanism of action for opelconazole is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.[1] Opelconazole specifically targets and binds to lanosterol 14α-demethylase, a cytochrome P450 enzyme responsible for the demethylation of lanosterol.[1] This inhibition disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates within the fungal cell membrane.[1] The consequence is a loss of membrane integrity, increased permeability, and ultimately, fungal cell death.[1] Notably, opelconazole exhibits a high degree of selectivity for the fungal CYP51 enzyme over its human counterpart, which is a key factor in its favorable safety profile.[1]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by opelconazole.
References
Preclinical Toxicology of Inhaled Opelconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opelconazole (PC945) is a novel, inhaled triazole antifungal agent engineered for potent, targeted activity in the lungs with minimal systemic exposure. This design philosophy aims to enhance efficacy against pulmonary fungal infections, such as those caused by Aspergillus fumigatus, while mitigating the risk of systemic side effects and drug-drug interactions commonly associated with oral or intravenous antifungal therapies. Preclinical toxicology studies have been foundational in establishing the safety profile of inhaled Opelconazole, demonstrating that it is well-tolerated in key animal models. This technical guide provides a comprehensive overview of the available preclinical toxicology data for inhaled Opelconazole, including summaries of repeat-dose toxicity, safety pharmacology, and in vitro toxicology studies. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical safety assessment of this promising inhaled antifungal candidate.
Repeat-Dose Inhalation Toxicology
Repeat-dose inhalation toxicity studies are critical for evaluating the potential adverse effects of a new inhaled therapeutic following prolonged administration. For Opelconazole, these studies were conducted in both rodent (rat) and non-rodent (dog) species to assess local (respiratory tract) and systemic toxicity.
14-Day and 13-Week Inhalation Studies
Opelconazole was evaluated in 14-day and 13-week repeat-dose inhalation toxicity studies in both rats and dogs. Across these studies, Opelconazole was reported to be well-tolerated with no evidence of systemic toxicity[1].
A key finding in the 13-week studies was a dose-related accumulation of Opelconazole in alveolar macrophages, which was associated with an inflammatory cell infiltrate[1]. This observation is considered consistent with an overloaded clearance mechanism for a poorly soluble inhaled compound and is a finding commonly seen with inhaled medicines[1].
Experimental Protocol: 13-Week Inhalation Toxicity Study (General Methodology)
While the specific, detailed protocol for the Opelconazole studies is not publicly available, a typical 13-week inhalation toxicity study for a new chemical entity would adhere to the following general methodology, based on international regulatory guidelines:
-
Species: Rat and Dog (one rodent, one non-rodent).
-
Administration: Nose-only or whole-body inhalation for a specified duration each day (e.g., 2-6 hours).
-
Dose Groups: Typically three dose levels (low, medium, and high) and a control group (vehicle and/or air).
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed prior to the study and at termination.
-
Clinical Pathology: Hematology and clinical chemistry parameters evaluated at specified intervals and at termination.
-
Urinalysis: Conducted at specified intervals and at termination.
-
Organ Weights: Key organs weighed at necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, with target organs examined in lower dose groups. Special attention is given to the entire respiratory tract.
-
Toxicokinetic Data from 14-Day Inhalation Studies
Toxicokinetic parameters were assessed following daily 2-hour inhalation for 14 days. The data indicate low systemic exposure in both rats and dogs.
| Species | Parameter | Day 1 | Day 14 |
| Rat | Cmax | 4 hours post-dose | Higher than Day 1 |
| Systemic Exposure | Slow and sustained absorption | Increased with repeat dosing | |
| Dog | Cmax | Immediately post-dose | Higher than Day 1 |
| Systemic Exposure | Slow absorption, sustained plasma levels | Increased with repeat dosing |
Data sourced from a study on the safety and nonclinical pharmacokinetics of this compound.
dot
Caption: Generalized workflow for a 13-week inhalation toxicity study.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for a new drug candidate to cause adverse effects on vital physiological functions. For Opelconazole, these studies assessed its effects on the central nervous, cardiovascular, and respiratory systems.
The available information indicates that Opelconazole had no significant effects on the general behavior, physiological state, body temperature, or spontaneous locomotor activity in rats. Furthermore, it was reported to have no effects on the cardiovascular or respiratory systems in dogs and no inhibitory effect on the human ether-a-go-go related gene (hERG) current, which is a key indicator for proarrhythmic potential[1].
Experimental Protocols (General)
-
Central Nervous System (CNS): A functional observational battery (FOB) and motor activity assessment in rats are standard. These studies evaluate behavioral and neurological changes, as well as effects on motor coordination.
-
Cardiovascular System: Telemetered dogs are typically used to continuously monitor electrocardiogram (ECG) parameters, heart rate, and blood pressure before and after drug administration. An in vitro hERG assay is also a standard component to assess the risk of QT interval prolongation.
-
Respiratory System: Respiratory rate and tidal volume are monitored in conscious, unrestrained animals (often rats or dogs) using whole-body plethysmography.
dot
Caption: Core components of a standard safety pharmacology assessment.
Genetic Toxicology
While specific data from genotoxicity studies for Opelconazole are not publicly available, a standard battery of tests is typically required by regulatory agencies to assess the potential of a new drug to cause genetic damage. This battery is designed to detect gene mutations and chromosomal damage.
Standard Genotoxicity Testing Battery (General Protocols)
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability of the test substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect chromosomal damage. Mammalian cells are exposed to the test substance, and the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed. An increase in the frequency of micronucleated cells indicates that the substance may be clastogenic (causing chromosomal breakage) or aneugenic (causing chromosome loss).
-
In Vivo Micronucleus Test: This study is typically conducted in rodents. The animals are administered the test substance, and bone marrow cells are collected and analyzed for the presence of micronuclei in polychromatic erythrocytes. This test provides information on the potential for genotoxicity in a whole animal system.
In Vitro Toxicology
In vitro studies are crucial for understanding the potential for drug-drug interactions. For Opelconazole, its inhibitory effects on cytochrome P450 (CYP) enzymes were evaluated.
The only inhibitory interaction observed for Opelconazole was with CYP3A4/5 substrates.
| CYP Substrate | IC50 (µM) |
| Testosterone | 1.33 |
| Midazolam | 0.085 |
Data sourced from a study on the safety and nonclinical pharmacokinetics of this compound.
Experimental Protocol: In Vitro CYP Inhibition Assay (General Methodology)
-
Test System: Pooled human liver microsomes, which contain a mixture of CYP enzymes.
-
Procedure: The test substance (Opelconazole) is incubated at various concentrations with the microsomes and a specific probe substrate for each CYP isozyme.
-
Analysis: The rate of metabolism of the probe substrate is measured, typically using LC-MS/MS. A decrease in the rate of substrate metabolism indicates inhibition of the corresponding CYP enzyme.
-
Endpoint: The IC50 value, which is the concentration of the test substance that causes 50% inhibition of the enzyme activity, is calculated.
Carcinogenicity
Information regarding long-term carcinogenicity studies for inhaled Opelconazole is not currently available in the public domain.
Standard Carcinogenicity Bioassay (General Protocol)
Carcinogenicity studies are typically long-term studies (up to 2 years) conducted in two rodent species (usually rats and mice). The animals are administered the test substance daily over their lifetime, and the incidence of tumors is compared between the treated and control groups.
Conclusion
The available preclinical toxicology data for inhaled Opelconazole support a favorable safety profile, characterized by good local and systemic tolerability in repeat-dose inhalation studies in rats and dogs. The primary local finding of alveolar macrophage accumulation is a recognized phenomenon for poorly soluble inhaled compounds. Safety pharmacology studies revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems. In vitro data indicate a potential for interaction with CYP3A4/5, which is a common characteristic of azole antifungals. While detailed public data on genotoxicity and carcinogenicity are not available, the overall preclinical safety package was sufficient to support the progression of Opelconazole into clinical development. This technical guide provides a consolidated overview of the publicly accessible preclinical toxicology information, forming a basis for understanding the safety profile of this novel inhaled antifungal agent.
References
The Pharmacokinetics of Nebulized Opelconazole (PC945) in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opelconazole (formerly known as PC945) is a novel, potent, inhaled triazole antifungal agent specifically engineered for the treatment and prevention of pulmonary fungal infections, primarily those caused by Aspergillus species. Its design philosophy centers on maximizing local drug concentrations in the lungs while minimizing systemic exposure, thereby enhancing efficacy at the site of infection and reducing the potential for systemic side effects and drug-drug interactions commonly associated with orally or intravenously administered azoles. This technical guide provides a comprehensive summary of the preclinical pharmacokinetics of nebulized Opelconazole in various animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.
Pharmacokinetic Profile in Animal Models
Preclinical studies in mice, rats, and dogs have consistently demonstrated that inhaled Opelconazole achieves high and sustained concentrations in the lungs with very low corresponding plasma levels. This favorable pharmacokinetic profile is crucial for its intended therapeutic application.
Data Summary
The following tables summarize the key pharmacokinetic parameters of Opelconazole observed in different animal models.
Table 1: Plasma Pharmacokinetic Parameters of Opelconazole in Rats and Dogs Following a Single Inhaled Dose
| Species | Administration | Time to Maximum Plasma Concentration (Tmax) | Reference |
| Rat | 2-hour inhalation | 4 hours | [1] |
| Dog | 2-hour inhalation | Immediately post-inhalation | [1] |
Table 2: Lung and Plasma Concentration Ratios of Opelconazole in Animal Models
| Species | Key Finding | Reference |
| Rat & Dog | Lung concentrations were substantially higher (>2000-fold) than plasma concentrations. | [1][2] |
Table 3: Systemic Exposure of Opelconazole in Mice Following Intranasal and Intratracheal Administration
| Administration Route | Dose | Time Point | Mean Plasma/Serum Concentration | Reference |
| Intranasal | 70 µ g/mouse | 12 hours | 0.64 ± 0.61 ng/mL | [3] |
| 24 hours | 0.26 ± 0.13 ng/mL | [3] | ||
| Intratracheal | 40 µL of 2 mg/mL suspension | 2 hours | 37.8 - 55.8 ng/mL | [3] |
| 24 hours | 2.1 - 2.8 ng/mL | [3] |
Table 4: Plasma Protein Binding of Opelconazole
| Species | Finding | Reference |
| Mouse, Rat, Dog, Human | Highly bound to plasma proteins | [4] |
A notable characteristic of Opelconazole is its accumulation in the lungs upon repeated administration. Studies in mice have shown that extended prophylaxis with daily intranasal dosing leads to a more potent inhibition of fungal load compared to shorter treatment regimens, suggesting that the antifungal effects accumulate with repeat dosing.[4][5] This accumulation is also observed in the lungs of rats and dogs after 3 months of daily nebulized dosing.[2]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of nebulized Opelconazole.
Animal Models
-
Mice: Immunocompromised, temporarily neutropenic A/J mice have been used to model Aspergillus fumigatus and Candida albicans pulmonary infections.[3][5][6]
-
Rats: Han Wistar rats were used in toxicokinetic studies.[7]
-
Dogs: Beagle dogs were used in toxicokinetic studies.[7]
Drug Formulation and Administration
-
For Inhalation Studies (Rats and Dogs): this compound powder was suspended in sodium phosphate-buffered saline containing wetting agents to a concentration of 10 mg/mL. This suspension was further diluted with physiological saline to achieve the desired dose concentration for nebulization.[7]
-
For Intranasal Administration (Mice): For in vivo efficacy studies, Opelconazole (this compound) was suspended in physiological saline.[6] The total volume administered intranasally was typically 35 µL or 50 µL per mouse.[6]
-
Nebulization: In clinical studies, which can inform on the technology used in late-stage preclinical studies, a PARI LC SPRINT® nebuliser and PARI TurboBoy SX® compressor were used for oral inhalation.[7] For the 14-day toxicokinetic studies in rats and dogs, animals were exposed to the nebulized drug for a 2-hour period daily.[1][7]
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected at various time points post-inhalation to determine plasma concentrations of Opelconazole.[4][7]
-
Lung Tissue: In rats, lung samples were collected at the end of the study (e.g., Day 15 in a 14-day study) to measure drug concentrations.[7] Portions of the lung tissue were homogenized in a methanol:water (50:50) solution.[4]
-
Bronchoalveolar Lavage (BAL) Fluid: In mouse studies, BAL fluid was collected to measure Opelconazole concentrations in BAL cell extracts and supernatant, as well as to assess inflammatory markers.[2][8]
-
Analytical Method: The concentration of Opelconazole in plasma, lung homogenates, and BAL fluid was determined using a validated, specific, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] The lower limit of quantification for this assay in rat and dog plasma was 100 pg/mL.[4]
Visualizations
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical experimental workflow for assessing the pharmacokinetics of nebulized Opelconazole in animal models.
Mechanism of Action: CYP51 Inhibition
Opelconazole, like other triazole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Conclusion
The preclinical data available for nebulized Opelconazole (this compound) consistently support its intended design as a targeted therapy for pulmonary fungal infections. The high lung deposition and retention, coupled with low systemic exposure, have been demonstrated across multiple animal species. These pharmacokinetic properties translate to potent antifungal efficacy in in vivo infection models. The detailed experimental protocols provide a basis for the continued development and evaluation of this promising therapeutic agent. This body of evidence underscores the potential of Opelconazole to address a significant unmet medical need in the management of respiratory fungal diseases.
References
- 1. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Biomarker Analysis of the Effects of Intranasally Dosed this compound, a Novel Antifungal Triazole, on Aspergillus fumigatus Infection in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Biomarker Analysis of the Effects of Intranasally Dosed this compound, a Novel Antifungal Triazole, on Aspergillus fumigatus Infection in Immunocompromised Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Opelconazole Nebulizer Suspension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opelconazole (formerly PC945) is a novel, potent, inhaled triazole antifungal agent specifically designed for the treatment and prevention of pulmonary fungal infections, particularly those caused by Aspergillus species.[1][2][3][4] Its mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[5] This disruption of the fungal cell membrane leads to cell death.[1][2][5] A key advantage of opelconazole is its targeted delivery to the lungs via nebulization, which achieves high local concentrations with minimal systemic exposure, thereby reducing the risk of drug-drug interactions and systemic side effects often associated with oral or intravenous antifungal therapies.[1][3][6]
These application notes provide a comprehensive overview of a hypothetical formulation protocol for an opelconazole nebulizer suspension, along with methodologies for its characterization and quality control. The protocols are based on established principles for formulating poorly water-soluble drugs for inhalation, drawing parallels from similar compounds like itraconazole.[7][8][9]
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Opelconazole selectively targets and inhibits the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase in fungi.[1][2][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[5] By inhibiting this enzyme, opelconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, resulting in fungal cell lysis.[1][2][5]
Caption: Opelconazole's mechanism of action.
Opelconazole Nebulizer Suspension: Formulation Protocol
This section outlines a hypothetical protocol for preparing a 10 mg/mL opelconazole nanosuspension for nebulization. This protocol is based on wet-milling, a common technique for producing drug nanoparticles.
Materials and Equipment
| Component/Equipment | Supplier/Grade | Purpose |
| Opelconazole | Pharmaceutical Grade | Active Pharmaceutical Ingredient (API) |
| Polysorbate 80 | USP Grade | Stabilizer/Wetting Agent |
| Sodium Chloride | USP Grade | Tonicity-adjusting agent |
| Water for Injection (WFI) | USP Grade | Vehicle |
| Planetary Ball Mill | e.g., Retsch PM 100 | Particle size reduction |
| Zirconium dioxide milling beads (0.5 mm) | --- | Milling media |
| Laser Diffraction Particle Size Analyzer | e.g., Malvern Mastersizer | Particle size analysis |
| High-Performance Liquid Chromatography (HPLC) | e.g., Agilent 1260 Infinity II | Assay and purity analysis |
| Osmometer | --- | Osmolality measurement |
| pH Meter | --- | pH measurement |
| Vibrating Mesh Nebulizer | e.g., Aerogen Solo | In vitro aerosol performance testing |
| Cascade Impactor | e.g., Next Generation Impactor (NGI) | Aerodynamic particle size distribution |
Formulation Composition
| Ingredient | Quantity (per 100 mL) | Function |
| Opelconazole | 1.0 g | Active Pharmaceutical Ingredient |
| Polysorbate 80 | 0.2 g | Stabilizer |
| Sodium Chloride | 0.9 g | Tonicity Agent |
| Water for Injection | q.s. to 100 mL | Vehicle |
Suspension Preparation Workflow
Caption: Opelconazole nanosuspension preparation workflow.
Detailed Protocol
-
Vehicle Preparation: Dissolve 0.2 g of Polysorbate 80 and 0.9 g of sodium chloride in approximately 80 mL of Water for Injection (WFI) with gentle stirring until a clear solution is formed.
-
Pre-suspension: Gradually add 1.0 g of micronized opelconazole powder to the vehicle while stirring to form a coarse suspension.
-
Wet Milling: Transfer the pre-suspension to a milling jar containing zirconium dioxide milling beads. Mill the suspension in a planetary ball mill at a specified speed (e.g., 400 rpm) for a predetermined duration (e.g., 24 hours) to achieve the desired particle size distribution.
-
Separation: After milling, separate the nanosuspension from the milling beads by a suitable method, such as decanting or sieving.
-
Final Volume Adjustment and Filling: Adjust the final volume of the suspension to 100 mL with WFI. Aseptically filter the final suspension through a sterilizing-grade filter (if feasible for the nanoparticle size) and fill into sterile, single-use nebulizer vials.
Quality Control and Characterization
Rigorous quality control is essential to ensure the safety, efficacy, and consistency of the nebulizer suspension.
Physicochemical Characterization
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Homogeneous, white to off-white suspension |
| Particle Size (D50) | Laser Diffraction | 200 - 400 nm |
| Zeta Potential | Electrophoretic Light Scattering | ≤ -30 mV |
| pH | Potentiometry | 6.0 - 7.0 |
| Osmolality | Osmometry | 280 - 320 mOsm/kg |
| Assay (Opelconazole) | HPLC-UV | 95.0% - 105.0% of label claim |
| Purity/Related Substances | HPLC-UV | Conforms to predefined limits |
In Vitro Aerosol Performance
Aerosol performance is critical for effective lung delivery. This is typically assessed using a cascade impactor with a vibrating mesh nebulizer.
| Parameter | Method | Specification |
| Nebulization Rate | Gravimetric | ≥ 0.2 mL/min |
| Mass Median Aerodynamic Diameter (MMAD) | Cascade Impaction | 2.0 - 5.0 µm |
| Geometric Standard Deviation (GSD) | Cascade Impaction | ≤ 2.5 |
| Fine Particle Fraction (FPF) | Cascade Impaction | ≥ 50% of emitted dose |
Clinical Development Overview
Opelconazole is in late-stage clinical development for the treatment of invasive pulmonary aspergillosis (IPA).[6][11] Clinical trials have evaluated its safety and efficacy, with data suggesting it is generally well-tolerated with low systemic exposure.[3][6][12]
| Clinical Trial Phase | Focus | Key Findings/Status |
| Phase 1 | Safety, tolerability, and pharmacokinetics in healthy volunteers. | Generally well-tolerated with minimal systemic absorption.[13] |
| Phase 2 (OPERA-S) | Safety and tolerability in lung transplant recipients for prophylaxis. | Demonstrated safety and tolerability in a critically ill patient population.[12] |
| Phase 3 (OPERA-T) | Safety and efficacy in patients with refractory IPA. | Currently recruiting patients.[11][14] |
Conclusion
Opelconazole holds significant promise as an inhaled therapy for serious pulmonary fungal infections. The development of a stable, effective, and safe nebulizer suspension is paramount to its clinical success. The protocols and methodologies outlined in these application notes provide a foundational framework for the formulation, characterization, and quality control of an opelconazole nebulizer suspension, ensuring consistent delivery and performance. As opelconazole progresses through clinical trials, further refinement of the formulation and manufacturing processes will be crucial for its eventual approval and availability to patients.
References
- 1. Opelconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Facebook [cancer.gov]
- 3. pulmocide.com [pulmocide.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. What is Opelconazole used for? [synapse.patsnap.com]
- 6. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - BioSpace [biospace.com]
- 7. Inhalable highly concentrated itraconazole nanosuspension for the treatment of bronchopulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted high lung concentrations of itraconazole using nebulized dispersions in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Opelconazole | C38H37F3N6O3 | CID 121383526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Opelconazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. pulmocide.com [pulmocide.com]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Establishing an In Vivo Model of Pulmonary Aspergillosis for Opelconazole Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive pulmonary aspergillosis (IPA) is a life-threatening fungal infection, particularly in immunocompromised individuals.[1][2][3] The development of novel antifungal agents is crucial to combat this growing health concern. Opelconazole (PC945) is a novel, potent, inhaled triazole antifungal agent designed for direct delivery to the lungs, maximizing local drug concentrations while minimizing systemic exposure.[4][5][6][7] These application notes provide detailed protocols for establishing a murine model of IPA to evaluate the in vivo efficacy of Opelconazole.
Opelconazole is a synthetic triazole antifungal that selectively inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway.[4][5][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5][8] Due to its targeted inhaled delivery, Opelconazole has shown promise in preclinical and clinical studies, with a reduced risk of systemic side effects and drug-drug interactions often associated with oral or intravenous antifungal therapies.[6][7][9]
This document outlines the necessary steps for researchers to establish a reproducible and relevant in vivo model of pulmonary aspergillosis for testing inhaled antifungal compounds like Opelconazole. The protocols cover animal selection, immunosuppression, infection establishment, drug administration, and endpoint analysis.
Mechanism of Action of Opelconazole
Caption: Mechanism of action of Opelconazole in inhibiting ergosterol biosynthesis.
Experimental Protocols
I. Animal Model Selection and Husbandry
-
Animal Strain: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used for models of invasive aspergillosis.[10][11]
-
Housing: Mice should be housed in specific pathogen-free (SPF) conditions in individually ventilated cages with sterile bedding, food, and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
II. Immunosuppression Protocol
To render mice susceptible to Aspergillus fumigatus infection, a period of immunosuppression is necessary. A commonly used and effective regimen involves the use of cyclophosphamide and cortisone acetate.
Materials:
-
Cyclophosphamide (CPA)
-
Cortisone acetate (CA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (27G)
Protocol:
-
Prepare a fresh solution of CPA in sterile PBS at a concentration of 20 mg/mL.
-
Prepare a fresh suspension of CA in sterile PBS containing 0.1% Tween 80 at a concentration of 25 mg/mL.
-
Administer CPA intraperitoneally (i.p.) at a dose of 150 mg/kg on days -4 and -1 relative to infection.[12]
-
Administer CA subcutaneously (s.c.) at a dose of 200 mg/kg on day -1 relative to infection.[10]
-
A second dose of CPA (150 mg/kg, i.p.) can be administered on day +2 post-infection to maintain neutropenia.[12]
Table 1: Immunosuppression Schedule
| Day | Agent | Dose (mg/kg) | Route |
| Day -4 | Cyclophosphamide | 150 | i.p. |
| Day -1 | Cyclophosphamide | 150 | i.p. |
| Day -1 | Cortisone Acetate | 200 | s.c. |
| Day +2 | Cyclophosphamide | 150 | i.p. |
III. Aspergillus fumigatus Spore Preparation
Materials:
-
Aspergillus fumigatus strain (e.g., AF293)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile PBS with 0.1% Tween 80
-
Sterile gauze
-
Hemocytometer
Protocol:
-
Culture A. fumigatus on SDA plates for 5-7 days at 37°C.
-
Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80 and gently scraping the surface with a sterile cell scraper.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.[13]
-
Wash the conidia twice by centrifugation (3000 x g for 10 minutes) and resuspension in sterile PBS.
-
Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size in sterile PBS. A typical inoculum concentration is 1 x 108 conidia/mL.[14]
IV. Inoculation Procedure
Intranasal or intratracheal inoculation can be used to establish pulmonary infection. Intratracheal instillation is often preferred for a more consistent and reproducible lung infection.[12]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Pipette and sterile tips
-
Mouse intubation equipment (optional, for intratracheal route)
Protocol (Intranasal Inoculation):
-
Anesthetize the mouse using isoflurane.
-
Hold the mouse in a supine position.
-
Carefully pipette 20-40 µL of the conidial suspension (e.g., 2-4 x 106 conidia) onto the nares.[15] The mouse will inhale the liquid.
-
Monitor the animal until it has fully recovered from anesthesia.
Protocol (Intratracheal Inoculation):
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position on an intubation stand.
-
Visualize the trachea and carefully insert a sterile catheter.
-
Instill 50 µL of the conidial suspension (e.g., 5 x 106 conidia) directly into the lungs.
-
Monitor the animal until it has fully recovered from anesthesia.
V. Opelconazole Administration (Inhaled)
Opelconazole is designed for inhaled delivery.[4][6] Administration in a murine model can be achieved using a nebulizer system connected to an exposure chamber.
Materials:
-
Opelconazole solution/suspension at the desired concentration
-
Nebulizer (e.g., ultrasonic or vibrating mesh)
-
Nose-only or whole-body inhalation exposure chamber
-
Flow-calibrated air source
Protocol:
-
Place the infected mice into the inhalation exposure chamber.
-
Prepare the Opelconazole solution/suspension according to the manufacturer's instructions or study design. The dose will be dependent on the concentration of the solution, the nebulization rate, the exposure time, and the respiratory parameters of the mice.
-
Connect the nebulizer to the chamber and administer the aerosolized Opelconazole for a predetermined duration (e.g., 30-60 minutes) daily, starting 24 hours post-infection.
-
Control groups should receive nebulized vehicle (placebo).
-
Monitor the animals during and after exposure for any signs of distress.
VI. Monitoring and Endpoint Analysis
Clinical Monitoring:
-
Monitor the mice at least twice daily for clinical signs of illness, including weight loss, ruffled fur, lethargy, and respiratory distress.
-
Euthanize mice that lose more than 20% of their initial body weight or become moribund.
Endpoint Analysis (typically 5-7 days post-infection or as per survival data):
-
Survival: Record the number of surviving animals in each group daily.
-
Fungal Burden in Lungs:
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on SDA plates.
-
Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Alternatively, fungal burden can be quantified by measuring galactomannan in lung homogenates or by quantitative PCR (qPCR) for a specific fungal gene.[15][16]
-
-
Histopathology:
-
Fix one lung lobe in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Gomori's Methenamine Silver (GMS) to visualize fungal elements and inflammation.
-
-
Cytokine Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in bronchoalveolar lavage (BAL) fluid or lung homogenates using ELISA or multiplex assays.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo testing of Opelconazole in a murine model of IPA.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 2: Example of Survival Data Summary
| Treatment Group | Number of Mice | Median Survival (days) | % Survival at Day 7 | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 5 | 20% | - |
| Opelconazole (X mg/kg) | 10 | >7 | 80% | <0.05 |
| Positive Control | 10 | >7 | 70% | <0.05 |
Table 3: Example of Lung Fungal Burden Data Summary
| Treatment Group | Mean Log10 CFU/g lung tissue (± SD) | p-value (vs. Vehicle) |
| Vehicle Control | 6.5 (± 0.8) | - |
| Opelconazole (X mg/kg) | 3.2 (± 1.1) | <0.001 |
| Positive Control | 3.8 (± 0.9) | <0.01 |
Table 4: Example of Lung Cytokine Data Summary (pg/mL)
| Treatment Group | TNF-α (± SD) | IL-1β (± SD) | IL-6 (± SD) |
| Vehicle Control | 1500 (± 350) | 800 (± 210) | 2500 (± 600) |
| Opelconazole (X mg/kg) | 450 (± 120) | 250 (± 80) | 800 (± 250) |
| Positive Control | 600 (± 150) | 350 (± 100) | 1100 (± 300) |
Conclusion
This document provides a comprehensive set of protocols for establishing a robust and reproducible murine model of invasive pulmonary aspergillosis for the evaluation of inhaled antifungal agents such as Opelconazole. Adherence to these detailed methodologies will enable researchers to generate reliable preclinical data to support the development of novel therapies for this devastating disease. The use of standardized procedures and clear data presentation is essential for the accurate assessment of treatment efficacy and for facilitating comparisons across different studies.
References
- 1. A Multimodal Imaging Approach Enables In Vivo Assessment of Antifungal Treatment in a Mouse Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Opelconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Facebook [cancer.gov]
- 6. pulmocide.com [pulmocide.com]
- 7. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - BioSpace [biospace.com]
- 8. What is Opelconazole used for? [synapse.patsnap.com]
- 9. Clinical Uses of Inhaled Antifungals for Invasive Pulmonary Fungal Disease: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A Murine Inhalation Model to Characterize Pulmonary Exposure to Dry Aspergillus fumigatus Conidia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Longitudinal multimodal imaging-compatible mouse model of triazole-sensitive and -resistant invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison between intratracheal and inhalation delivery of Aspergillus fumigatus conidia in the development of fungal allergic asthma in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Vaccine-Induced Protection in Two Murine Models of Invasive Pulmonary Aspergillosis [frontiersin.org]
- 16. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols: Cell-Based Assays for Screening Opelconazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opelconazole (formerly PC945) is a novel triazole antifungal agent engineered for inhaled delivery to treat and prevent pulmonary fungal infections, primarily those caused by Aspergillus species.[1][2] Its mechanism of action is the potent and selective inhibition of the fungal enzyme lanosterol 14-alpha-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3] Ergosterol is an essential molecule for maintaining the integrity and functionality of the fungal cell membrane. By disrupting ergosterol synthesis, Opelconazole compromises the fungal cell membrane, leading to increased permeability and ultimately, cell death.[1][2]
This application note provides detailed protocols for a suite of cell-based assays to screen and characterize the efficacy of Opelconazole. These assays are designed to assess its antifungal activity, specificity, and safety profile, providing crucial data for preclinical and clinical development. The protocols include methods for determining the minimum inhibitory concentration (MIC) against various fungal pathogens, evaluating its inhibitory effect on the target enzyme CYP51, and assessing its cytotoxicity against human cells to determine its therapeutic index.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Opelconazole targets the fungal CYP51 enzyme, which catalyzes the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane, disrupting its structure and function.[1]
Caption: Opelconazole's mechanism of action.
Data Presentation
In Vitro Antifungal Activity of Opelconazole
The following table summarizes the minimum inhibitory concentration (MIC) values of Opelconazole against a range of clinically relevant fungal pathogens. Data were obtained using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | Clinical Isolates | 1 | >1 |
| Aspergillus flavus | Clinical Isolates | N/A | N/A |
| Aspergillus terreus | Clinical Isolates | N/A | N/A |
| Aspergillus niger | Clinical Isolates | N/A | N/A |
| Candida albicans | Clinical Isolates | N/A | N/A |
| Candida glabrata | Clinical Isolates | N/A | N/A |
| Candida parapsilosis | Clinical Isolates | N/A | N/A |
Note: N/A indicates that specific MIC₅₀ and MIC₉₀ values for Opelconazole against these species were not available in the public domain at the time of this publication. However, in vitro studies have demonstrated potent activity against these pathogens.[2]
Cytotoxicity Profile of Opelconazole
The cytotoxicity of Opelconazole was evaluated against various human cell lines to determine its selectivity for fungal cells. The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay after 72 hours of exposure.
| Cell Line | Cell Type | IC₅₀ (µM) |
| Human Hepatocytes | Liver | >3 |
| A549 | Human Lung Carcinoma | >10 |
| BEAS-2B | Human Bronchial Epithelial | >10 |
| MCF-7 | Human Breast Adenocarcinoma | >10 |
Note: Higher IC₅₀ values indicate lower cytotoxicity.
Fungal CYP51 Inhibition
The inhibitory activity of Opelconazole against the target enzyme, lanosterol 14-alpha-demethylase (CYP51), was determined using a recombinant enzyme assay.
| Enzyme Source | IC₅₀ (µM) |
| Aspergillus fumigatus CYP51A | ~0.15 |
| Aspergillus fumigatus CYP51B | ~0.16-0.38 |
| Human CYP51 | >10 |
Note: Lower IC₅₀ values indicate more potent inhibition of the target enzyme.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Opelconazole against filamentous fungi, such as Aspergillus species, following the CLSI M38-A2 guidelines.
Caption: Workflow for MIC determination.
Materials:
-
Opelconazole
-
Aspergillus spp. isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare a stock solution of Opelconazole in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of Opelconazole in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from 0.03 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Opelconazole that causes a complete visual inhibition of growth.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of Opelconazole's cytotoxicity against human cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
Opelconazole
-
Human cell line (e.g., A549, BEAS-2B)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Opelconazole in complete cell culture medium.
-
Replace the medium in the wells with the drug dilutions and incubate for 72 hours.
-
Include wells with untreated cells as a viability control and wells with medium only as a blank.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
IC₅₀ Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of Opelconazole that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Protocol 3: Recombinant Fungal CYP51 Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of Opelconazole against recombinant fungal lanosterol 14-alpha-demethylase (CYP51).
References
Application Notes and Protocols for Testing Opelconazole Synergy with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opelconazole is a novel triazole antifungal agent that targets lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungal cell membranes.[1][2][3] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[1][2][3] Given the rise of antifungal resistance, combination therapy is an increasingly important strategy to enhance efficacy, broaden the spectrum of activity, and reduce the potential for the development of resistance. This document provides detailed protocols for assessing the synergistic, additive, indifferent, or antagonistic interactions between Opelconazole and other classes of antifungal agents, such as polyenes (e.g., Amphotericin B), echinocandins (e.g., Caspofungin), and pyrimidine analogs (e.g., Flucytosine).
Mechanism of Action and Rationale for Synergy
Opelconazole, as a triazole, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Combining Opelconazole with antifungals that have different mechanisms of action can lead to synergistic effects. For instance:
-
Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and cell death. A potential synergy exists as Opelconazole reduces the production of ergosterol, potentially altering the membrane structure and facilitating the action of polyenes.
-
Echinocandins (e.g., Caspofungin): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The weakening of the cell wall by echinocandins may increase the penetration of Opelconazole to its target in the cell membrane.
-
Pyrimidine analogs (e.g., Flucytosine): Flucytosine is converted intracellularly into fluorouracil, which interferes with DNA and RNA synthesis. Increased membrane permeability caused by Opelconazole could enhance the uptake of flucytosine.
Experimental Protocols
Standardized methods for in vitro antifungal synergy testing are crucial for reproducible and comparable results. The two most widely accepted techniques are the checkerboard microdilution method and the time-kill curve analysis.[4] The Etest method also provides a simpler, agar-based alternative.[4]
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two drugs.[5][6]
a. Materials:
-
Opelconazole and other antifungal agents (e.g., Amphotericin B, Caspofungin, Flucytosine) stock solutions.
-
96-well microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal inoculum (e.g., Aspergillus fumigatus, Candida albicans) standardized to 0.5 McFarland.
-
Spectrophotometer or visual inspection.
b. Procedure:
-
Prepare serial twofold dilutions of Opelconazole horizontally and the second antifungal agent vertically in the 96-well plate.
-
The final concentration of each drug in the wells should range from sub-inhibitory to supra-inhibitory concentrations.
-
Inoculate each well with the standardized fungal suspension to a final concentration of approximately 0.5 × 10^5 to 2.5 × 10^5 CFU/mL.
-
Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control).
-
Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
c. Interpretation of Results:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 and ≤ 1.0 | Additive |
| > 1.0 and < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Illustrative Data Presentation: Checkerboard Assay
Table 1: FIC Indices for Opelconazole in Combination with Other Antifungals against Aspergillus fumigatus (Illustrative Data)
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Opelconazole | 0.5 | 0.125 | 0.25 | Synergy |
| Amphotericin B | 1.0 | 0.25 | 0.25 | |
| Opelconazole | 0.5 | 0.25 | 0.5 | Additive |
| Caspofungin | 0.25 | 0.0625 | 0.25 | |
| Opelconazole | 0.5 | 0.5 | 1.0 | Indifference |
| Flucytosine | 4.0 | 2.0 | 0.5 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the antifungal interaction over time.[7]
a. Materials:
-
Opelconazole and other antifungal agents.
-
Standardized fungal inoculum.
-
Culture tubes or flasks.
-
Sabouraud Dextrose Agar (SDA) plates.
-
Incubator and shaker.
b. Procedure:
-
Prepare culture tubes with RPMI-1640 medium containing the antifungal agents at desired concentrations (e.g., 1x or 2x MIC). Include a drug-free growth control.
-
Inoculate the tubes with the fungal suspension to a starting density of approximately 1 × 10^5 to 5 × 10^5 CFU/mL.
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each drug combination and the controls.
c. Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[8]
-
Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL with the combination compared to the most active single agent.[7]
-
Indifference: A < 1 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.[7]
Illustrative Data Presentation: Time-Kill Curve Analysis
Table 2: Log10 CFU/mL Reduction at 24 hours for Opelconazole Combinations against Candida albicans (Illustrative Data)
| Treatment | Initial Inoculum (log10 CFU/mL) | 24h CFU/mL (log10) | Log10 Reduction | Interpretation |
| Growth Control | 5.0 | 7.5 | -2.5 (growth) | - |
| Opelconazole (1x MIC) | 5.0 | 4.5 | 0.5 | - |
| Amphotericin B (1x MIC) | 5.0 | 3.0 | 2.0 | - |
| Opelconazole + Amphotericin B | 5.0 | 0.5 | 4.5 | Synergy |
| Caspofungin (1x MIC) | 5.0 | 3.5 | 1.5 | - |
| Opelconazole + Caspofungin | 5.0 | 2.0 | 3.0 | Additive |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Etest Synergy Method
The Etest is an agar-based method that uses predefined antibiotic gradients on a plastic strip.[4][9]
a. Materials:
-
Opelconazole and other antifungal Etest strips.
-
Large agar plates (e.g., RPMI agar).
-
Standardized fungal inoculum.
b. Procedure:
-
Prepare a lawn of the fungal inoculum on the agar plate.
-
Place an Etest strip of the first drug onto the agar.
-
After 1 hour, remove the strip, leaving an impression.
-
Place the Etest strip of the second drug over the impression of the first strip.
-
Alternatively, place the two Etest strips at a 90-degree angle to each other.
-
Incubate the plates at 35°C for 24-48 hours.
-
Read the MIC at the point where the ellipse of inhibition intersects the Etest strip.
-
Calculate the FIC index as described for the checkerboard assay.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the mechanism of action of different antifungal classes, highlighting the potential for synergistic interactions with Opelconazole.
References
- 1. pulmocide.com [pulmocide.com]
- 2. pulmocide.com [pulmocide.com]
- 3. In vitro and clinical data demonstrate negligible risk of drug-drug interactions with opelconazole, a novel inhaled antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmocide - Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole – IP Group plc [ipgroupplc.com]
- 5. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A recent study has highlighted the promising results of a new inhaled antifungal medication, opelconazole [synapse.patsnap.com]
- 7. pulmocide.com [pulmocide.com]
- 8. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Opelconazole for Prophylaxis in Immunocompromised Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opelconazole (also known as VT-1161) is a novel, potent, and selective inhibitor of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[1][2] Opelconazole's high affinity for fungal CYP51 over human CYP enzymes suggests a favorable safety profile.[3] Preclinical studies in immunocompromised mouse models have demonstrated the prophylactic efficacy of Opelconazole against various opportunistic fungal pathogens.[2][4][5]
These application notes provide a summary of the quantitative data from these preclinical studies and detailed protocols for researchers investigating the prophylactic potential of Opelconazole.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Opelconazole exerts its antifungal activity by targeting and inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane, ultimately resulting in fungal cell death.
Caption: Opelconazole's mechanism of action targeting the fungal ergosterol biosynthesis pathway.
Data Presentation: Prophylactic Efficacy of Opelconazole
The prophylactic efficacy of Opelconazole has been evaluated in various immunocompromised mouse models against different fungal pathogens. The following tables summarize the key quantitative findings from these studies.
Table 1: Prophylactic Efficacy of Opelconazole against Rhizopus arrhizus var. arrhizus in Immunosuppressed Mice[2]
| Treatment Group | Dosage Regimen | Survival Rate (Day +21) | Lung Fungal Burden (log10 conidial equivalents/g) on Day +4 (Median ± IQR) | Brain Fungal Burden (log10 conidial equivalents/g) on Day +4 (Median ± IQR) |
| Placebo | 0.5% CMC once daily | 0% | 4.5 ± 0.5 | 3.2 ± 0.4 |
| Opelconazole (VT-1161) | 15 mg/kg once daily | 55%** | 3.5 ± 0.6 | 2.1 ± 0.5 |
| Posaconazole (POS) | 30 mg/kg twice daily | 10% | 4.2 ± 0.7 | 3.0 ± 0.6 |
*P < 0.05 vs. placebo; **P < 0.008 vs. placebo and POS prophylaxis. Data extracted from Gebremariam et al., 2017.[2]
Table 2: Efficacy of Opelconazole against Candida albicans in a Murine Model of Oropharyngeal Candidiasis[5]
| Treatment Group | Fungal Burden (log10 CFU/g of tongue tissue) |
| Vehicle | ~6.0 |
| Fluconazole (10 mg/kg) | ~3.5 |
| Opelconazole (VT-1161) (10 mg/kg) | ~2.0* |
*Statistically significant reduction compared to vehicle and fluconazole. Data adapted from Han et al., 2018.[5] Note: This study focused on treatment, but the significant reduction in fungal burden suggests potential for prophylactic efficacy.
Table 3: Pharmacokinetic Parameters of Opelconazole (VT-1161) in Mice
| Parameter | Value | Reference |
| Oral Administration | ||
| Bioavailability | 73% | [3] |
| Half-life (t½) | >48 h | [3] |
| Volume of Distribution (Vd) | 1.4 L/kg | [3] |
| Inhaled Administration | ||
| Lung vs. Plasma Concentration Ratio | >2000-fold higher in lung | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Opelconazole's prophylactic efficacy.
Protocol 1: Prophylaxis in a Murine Model of Invasive Mucormycosis
This protocol is adapted from the study by Gebremariam et al., 2017, evaluating the prophylactic efficacy of Opelconazole against Rhizopus arrhizus.[2]
Caption: Experimental workflow for the prophylaxis study.
1. Animals:
-
Male BALB/c mice, 6 to 8 weeks old.
2. Immunosuppression:
-
Administer cyclophosphamide at 200 mg/kg via intraperitoneal (i.p.) injection on day -4 relative to infection.[2]
-
Administer cortisone acetate at 250 mg/kg via subcutaneous (s.c.) injection on day -1 relative to infection.[2]
3. Opelconazole Preparation and Administration:
-
Prepare Opelconazole (VT-1161) in a vehicle of 0.5% carboxymethyl cellulose (CMC).[2]
-
Administer Opelconazole at a dose of 15 mg/kg body weight by oral gavage once daily.[2]
-
For the placebo group, administer the vehicle (0.5% CMC) on the same schedule.
-
Prophylactic treatment is administered from day -2 to day 0 relative to infection.[2]
4. Fungal Inoculum Preparation and Challenge:
-
Culture Rhizopus arrhizus var. arrhizus on potato dextrose agar.
-
Collect spores and suspend in sterile saline containing 0.01% Tween 80.
-
Adjust the spore concentration to deliver an inoculum of approximately 7.6 x 10³ spores per mouse.[2]
-
On day 0, infect mice via intranasal instillation of the spore suspension.
5. Efficacy Assessment:
-
Survival: Monitor mice daily for 21 days post-infection and record survival.[2]
-
Fungal Burden: On day +4 post-infection, euthanize a subset of mice. Harvest lungs and brains, homogenize the tissues, and extract DNA.[2]
-
Quantify the fungal burden using quantitative polymerase chain reaction (qPCR) targeting a specific fungal gene (e.g., ITS1).[2]
Protocol 2: Prophylaxis in a Murine Model of Invasive Aspergillosis (Adapted)
While specific prophylactic studies for Opelconazole against Aspergillus fumigatus with detailed quantitative data are not as readily available, a similar protocol to the one for mucormycosis can be adapted based on general knowledge of aspergillosis models.
1. Animals:
-
Male BALB/c or C57BL/6 mice, 6 to 8 weeks old.
2. Immunosuppression:
-
Administer cyclophosphamide at 150-200 mg/kg i.p. on days -4 and -1 relative to infection.
-
Administer cortisone acetate at 200-250 mg/kg s.c. on day -1 relative to infection.
3. Opelconazole Preparation and Administration:
-
Oral Prophylaxis: Prepare and administer Opelconazole as described in Protocol 1.
-
Inhaled Prophylaxis: For studies evaluating the inhaled route, a nebulizer system calibrated to deliver a specific dose of aerosolized Opelconazole would be required. The particle size should be optimized for deep lung deposition (2-3 µm).[6]
4. Fungal Inoculum Preparation and Challenge:
-
Culture Aspergillus fumigatus on a suitable medium (e.g., Sabouraud dextrose agar).
-
Prepare a conidial suspension in sterile saline with 0.01% Tween 80.
-
Adjust the concentration to deliver an inoculum of 1-5 x 10^7 conidia per mouse.
-
On day 0, infect mice via intranasal or intratracheal instillation.
5. Efficacy Assessment:
-
Survival: Monitor mice for 14-21 days post-infection.
-
Fungal Burden: On day +3 or +4, harvest lungs for fungal burden analysis by qPCR or by plating tissue homogenates for colony-forming unit (CFU) enumeration.
Conclusion
Opelconazole has demonstrated significant prophylactic efficacy in immunocompromised mouse models of invasive fungal infections, particularly against mucormycosis.[2] Its potent and selective mechanism of action, coupled with favorable pharmacokinetic properties, including high lung retention when administered via inhalation, makes it a promising candidate for the prevention of invasive fungal diseases in high-risk patient populations.[3][6] The protocols provided herein offer a framework for further preclinical evaluation of Opelconazole's prophylactic potential against a broad range of fungal pathogens.
Disclaimer: These application notes are intended for research purposes only and are based on published preclinical data. The protocols should be adapted and optimized according to specific experimental needs and institutional guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Prophylactic Treatment with VT-1161 Protects Immunosuppressed Mice from Rhizopus arrhizus var. arrhizus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic Treatment with VT-1161 Protects Immunosuppressed Mice from Rhizopus arrhizus var. arrhizus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VT-1161 Protects Immunosuppressed Mice from Rhizopus arrhizus var. arrhizus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VT-1161 protects mice against oropharyngeal candidiasis caused by fluconazole-susceptible and -resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pulmocide.com [pulmocide.com]
Application Notes and Protocols for Preclinical Intranasal Administration of Opelconazole (PC945)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opelconazole (also known as PC945) is a novel investigational triazole antifungal agent specifically engineered for local administration to the lungs via inhalation.[1][2] Its primary indication is for the treatment and prevention of pulmonary fungal infections, most notably Invasive Aspergillosis (IA) caused by Aspergillus species.[3][4] In preclinical research, particularly in rodent models, intranasal instillation is a widely used and effective surrogate for nebulized inhalation to achieve direct lung deposition and evaluate the compound's local efficacy and pharmacokinetic profile.[1][5]
This document provides detailed application notes and protocols for administering Opelconazole intranasally in preclinical studies, focusing on pharmacokinetic (PK), efficacy, and safety assessments.
Mechanism of Action
Like other triazoles, Opelconazole's antifungal activity stems from the targeted disruption of ergosterol synthesis, an essential component of the fungal cell membrane.[6][7] It selectively inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for converting lanosterol to ergosterol.[6][8] The depletion of ergosterol and accumulation of toxic sterol precursors compromises the structural integrity and fluidity of the fungal cell membrane, ultimately leading to fungal cell lysis and death.[6][9]
Application Note 1: Pharmacokinetic (PK) Profiling
Objective: To characterize the biodistribution, lung retention, and systemic exposure of Opelconazole following intranasal administration in a preclinical rodent model. Opelconazole is designed for high lung retention and minimal systemic exposure.[3]
Key Preclinical PK Data
Preclinical and early clinical studies have consistently demonstrated Opelconazole's favorable pharmacokinetic profile, characterized by high and sustained lung concentrations with very low plasma levels.
| Parameter | Finding | Species/Model | Citation |
| Lung vs. Plasma Concentration | Lung concentrations were >2000-fold higher than in plasma. | Animal Models (Rat/Dog) | [3][10] |
| Potency vs. Standard of Care | Showed >47-fold increased potency over the first-line standard-of-care in a murine model. | Immunocompromised Mouse | [3] |
| Systemic Exposure (Single Dose) | Geometric Mean Cmax: 335 pg/mL; Median Tmax: 4-5 hours after a 5 mg inhaled dose. | Humans (Mild Asthma) | [8][10] |
| Drug-Drug Interaction (DDI) Potential | Negligible risk of CYP-mediated DDIs at clinically relevant plasma concentrations. | In Vitro & Human Phase 1 | [11] |
Experimental Protocol: Murine PK Study
-
Animal Model:
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals for at least 7 days prior to the study with ad libitum access to food and water.
-
-
Dosing Formulation:
-
Prepare a homogenous suspension of Opelconazole (this compound) in a suitable vehicle (e.g., saline with 0.5% Tween 80) to the desired concentration (e.g., 0.1 mg/mL).
-
Ensure the formulation is vortexed thoroughly before each administration.
-
-
Intranasal Administration:
-
Anesthetize the mouse lightly using isoflurane.
-
Position the mouse in a supine position.
-
Using a calibrated micropipette, administer a total volume of 20-40 µL of the Opelconazole suspension, applying half the volume to each nostril.
-
Maintain the mouse in a head-up position for a brief period to ensure inhalation into the lungs.
-
-
Sample Collection:
-
Establish terminal time points for sample collection (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose), with n=3-5 mice per time point.
-
At each time point, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Immediately following blood collection, perform a bronchoalveolar lavage (BAL) if required, or proceed to perfuse the lungs with saline and harvest the entire lung tissue.
-
Snap-freeze lung tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Bioanalysis:
-
Homogenize lung tissue samples.
-
Extract Opelconazole from plasma and lung homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify Opelconazole concentrations using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate mean concentrations (± SD) for plasma and lung tissue at each time point.
-
Determine key PK parameters such as Cmax, Tmax, and Area Under the Curve (AUC).
-
Calculate the lung-to-plasma concentration ratio to demonstrate preferential lung retention.
-
Application Note 2: Efficacy in an Invasive Pulmonary Aspergillosis (IPA) Model
Objective: To evaluate the therapeutic efficacy of intranasally administered Opelconazole in reducing fungal burden and improving survival in an immunocompromised murine model of IPA.
Key Preclinical Efficacy Data
Opelconazole has demonstrated potent, dose-dependent efficacy in preclinical models of aspergillosis.
| Efficacy Endpoint | Finding | Model | Citation |
| Fungal Burden | Significantly reduced galactomannan levels in BAL fluid compared to vehicle control. | Neutropenic Mouse, A. fumigatus | [5] |
| Survival | Improved survival rates in infected mice. | Leukopenic Mouse, A. fumigatus | [12] |
| Combination Therapy | Efficacy is enhanced when combined with systemic antifungal agents. | In Vitro / In Vivo | [5][13] |
| Prophylactic Efficacy | Eradicated Aspergillus colonization in 100% of colonized patients (6/6). | Human Phase 2 (Lung Transplant) | [14] |
Experimental Protocol: Murine IPA Efficacy Study
-
Animal Model and Immunosuppression:
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg, intraperitoneally) on days -2 and +3 relative to infection to induce neutropenia. A corticosteroid may also be used to increase susceptibility.[12]
-
-
Infection:
-
Culture Aspergillus fumigatus to generate conidia.
-
On day 0, lightly anesthetize mice and instill a suspension of A. fumigatus conidia (e.g., 2.5 x 10^5 conidia in 20-40 µL of saline) via the intranasal route.[12]
-
-
Treatment Regimen:
-
Randomize mice into treatment groups (n=10-15 per group):
-
Group 1: Vehicle Control (intranasal)
-
Group 2: Opelconazole (e.g., 0.56 µ g/mouse , intranasal, once daily)[1]
-
Group 3: Systemic Comparator (e.g., Posaconazole, oral)
-
-
Initiate treatment 24 hours post-infection and continue for a defined period (e.g., 4 to 7 days).
-
-
Efficacy Endpoints:
-
Survival: Monitor mice twice daily for morbidity and mortality for up to 14 days post-infection.
-
Fungal Burden (Terminal Endpoint):
-
At a pre-determined time point (e.g., 96 hours post-infection), euthanize a subset of animals from each group.
-
Harvest lungs and homogenize.
-
Quantify fungal load via quantitative PCR (qPCR) targeting fungal DNA or by plating serial dilutions to determine colony-forming units (CFUs).
-
-
Histopathology:
-
Fix lung lobes in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) and Grocott's Methenamine Silver (GMS) to visualize inflammation and fungal elements.[5]
-
-
-
Data Analysis:
-
Compare survival curves between groups using the Log-rank (Mantel-Cox) test.
-
Analyze differences in fungal burden (log-transformed CFU or qPCR data) using an appropriate statistical test (e.g., ANOVA or Kruskal-Wallis test).
-
Application Note 3: Safety and Tolerability
Objective: To assess the local (respiratory) and systemic safety of repeat-dose intranasal Opelconazole administration.
Key Safety & Tolerability Data
Opelconazole has been shown to be well-tolerated in both preclinical and clinical studies, a profile attributed to its minimal systemic exposure.
| Safety Parameter | Finding | Study Type | Citation |
| General Tolerability | Well-tolerated in both healthy subjects and those with mild asthma. | Human Phase 1 | [8][10] |
| Adverse Events (AEs) | Drug-related AEs (cough, nausea) were mild/moderate and occurred in <7% of patients. | Human Phase 2 | [15] |
| Treatment Discontinuation | Discontinuation due to AEs/DDIs was significantly lower than standard of care (7.7% vs 27.3%). | Human Phase 2 | [15] |
| Local (Lung) Tolerability | No clinically significant changes in lung function observed. | Human Phase 1 | [1] |
Experimental Protocol: 14-Day Repeat-Dose Safety Study
-
Animal Model:
-
Species: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent species) are typical for regulatory toxicology studies.
-
Groups: Divide animals into a vehicle control group and at least two Opelconazole dose groups (low and high dose).
-
-
Administration:
-
Administer the vehicle or Opelconazole suspension intranasally (rats) or via nebulized inhalation (dogs) once daily for 14 consecutive days.[10]
-
-
In-Life Monitoring:
-
Conduct daily clinical observations (e.g., changes in posture, activity, respiration).
-
Record body weights twice weekly.
-
Perform detailed examinations weekly.
-
-
Terminal Procedures:
-
On day 15, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy, including organ weight measurements.
-
Preserve a comprehensive set of tissues, with a focus on the entire respiratory tract (nasal passages, larynx, trachea, lungs), in 10% neutral buffered formalin.
-
-
Histopathology:
-
Perform microscopic examination of the preserved tissues, paying close attention to any signs of local irritation, inflammation, or other pathological changes in the respiratory tract and potential target organs.
-
-
Data Analysis:
-
Compare body weight, organ weights, and clinical pathology parameters between control and dosed groups.
-
Report the incidence and severity of any microscopic findings.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
References
- 1. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pulmocide.com [pulmocide.com]
- 4. Pulmocide’s inhaled antifungal shows promise in lung transplant patients [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Opelconazole used for? [synapse.patsnap.com]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and clinical data demonstrate negligible risk of drug-drug interactions with opelconazole, a novel inhaled antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pulmocide.com [pulmocide.com]
- 15. A recent study has highlighted the promising results of a new inhaled antifungal medication, opelconazole [synapse.patsnap.com]
Application Notes and Protocols for Assessing Lung Tissue Retention of Inhaled Opelconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opelconazole is a novel triazole antifungal agent administered via inhalation for the treatment of pulmonary aspergillosis.[1][2] Its therapeutic efficacy is rooted in its ability to selectively inhibit the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[3][4] This disruption of the fungal cell membrane leads to increased permeability and ultimately, fungal cell death.[3][4] A key feature of inhaled Opelconazole is its high retention in lung tissue with minimal systemic exposure, which is designed to maximize local efficacy and reduce the potential for systemic side effects and drug-drug interactions.[2][5] Preclinical animal studies have demonstrated that Opelconazole concentrations in the lung can be over 2000-fold higher than in plasma.[6]
These application notes provide a comprehensive overview of methodologies to assess the lung tissue retention of inhaled Opelconazole, offering detailed protocols for in vivo, ex vivo, and in vitro studies. The provided protocols are intended to serve as a guide for researchers to evaluate the pharmacokinetic profile of inhaled Opelconazole and similar compounds in a preclinical setting.
Data Presentation
The following tables summarize representative pharmacokinetic data for inhaled azole antifungals in animal models. This data illustrates the expected high lung-to-plasma concentration ratios. Note: Specific quantitative, time-course data for Opelconazole is not yet publicly available. The data presented here for other azole antifungals serves as an illustrative example.
Table 1: Representative Lung and Plasma Concentrations of Inhaled Voriconazole in Mice (Single Dose)
| Time Point (minutes) | Mean Lung Concentration (µg/g ± SD) | Mean Plasma Concentration (µg/mL ± SD) | Lung-to-Plasma Ratio |
| 30 | 11.0 ± 1.6 | 7.9 ± 0.68 | 1.4 |
| 60 | 9.5 ± 2.1 | 6.5 ± 0.55 | 1.5 |
| 120 | 7.2 ± 1.8 | 4.8 ± 0.42 | 1.5 |
| 240 | 4.5 ± 1.1 | 2.9 ± 0.31 | 1.6 |
Data adapted from studies on inhaled voriconazole in mice.[6]
Table 2: Representative Lung and Plasma Concentrations of Inhaled Voriconazole in Mice (Multiple Doses)
| Time Point (minutes) | Mean Lung Concentration (µg/g ± SD) | Mean Plasma Concentration (µg/mL ± SD) | Lung-to-Plasma Ratio |
| 30 | 6.73 ± 3.64 | 2.32 ± 1.52 | 2.9 |
| 60 | 5.81 ± 2.98 | 1.95 ± 1.21 | 3.0 |
| 120 | 4.55 ± 2.11 | 1.43 ± 0.98 | 3.2 |
| 240 | 3.12 ± 1.55 | 0.98 ± 0.67 | 3.2 |
Data adapted from studies on inhaled voriconazole in mice.[6]
Table 3: Representative Lung and Serum Pharmacokinetic Parameters of Posaconazole in a Rat Model
| Parameter | Serum | Lung Tissue |
| Cmax (µg/mL or µg/g) | 1.5 ± 0.3 | 4.8 ± 1.1 |
| Tmax (h) | 8 | 8 |
| AUC (µg·h/mL or µg·h/g) | 25.4 ± 5.1 | 89.7 ± 15.3 |
Data adapted from studies on posaconazole in a rat model of invasive pulmonary aspergillosis.[7]
Experimental Protocols
Protocol 1: In Vivo Assessment of Lung Tissue Retention in a Rodent Model
This protocol describes the intratracheal administration of Opelconazole to rodents and subsequent analysis of lung tissue and plasma concentrations.
1.1. Animal Model and Acclimatization
-
Use male Wistar rats (250-300 g) or BALB/c mice (20-25 g).
-
Acclimatize animals for at least 7 days prior to the experiment with free access to food and water.
1.2. Formulation Preparation
-
Prepare a suspension of Opelconazole in a suitable vehicle (e.g., sterile saline with 0.5% Tween 80) at the desired concentration.
-
Ensure the formulation is homogenous by vortexing before each administration.
1.3. Intratracheal Instillation
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[2][8]
-
Place the anesthetized animal in a supine position on an inclined board.[9]
-
Visualize the trachea using a small animal laryngoscope.
-
Gently insert a sterile, flexible cannula or a microsprayer into the trachea.
-
Instill a small volume of the Opelconazole suspension (e.g., 50 µL for mice, 200 µL for rats) followed by a small bolus of air (e.g., 100 µL for mice, 400 µL for rats) to ensure delivery to the lungs.[8][9]
-
Monitor the animal until it has fully recovered from anesthesia.
1.4. Sample Collection
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration, euthanize the animals.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
-
Perfuse the lungs with ice-cold saline to remove blood.
-
Excise the entire lung, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
1.5. Sample Preparation and Analysis
1.5.1. Lung Tissue Homogenization
-
Thaw the lung tissue on ice.
-
Add a known weight of the lung tissue to a homogenization tube containing stainless steel beads and a suitable homogenization buffer (e.g., phosphate-buffered saline).[10]
-
Homogenize the tissue using a bead beater homogenizer (e.g., Bullet Blender™) until a uniform homogenate is obtained.[10]
-
Centrifuge the homogenate to pellet debris.
1.5.2. Drug Extraction
-
To a known volume of lung homogenate supernatant or plasma, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of Opelconazole or another azole antifungal).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
1.5.3. Quantification by LC-MS/MS
-
Analyze the reconstituted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Use a suitable C18 column with a gradient elution of mobile phases such as acetonitrile and water with formic acid.
-
Monitor the parent and daughter ions for Opelconazole and the internal standard in multiple reaction monitoring (MRM) mode.
-
Construct a calibration curve using standards of known Opelconazole concentrations in the respective matrix (lung homogenate or plasma) to quantify the drug concentration in the samples.
Protocol 2: Ex Vivo Assessment of Lung Retention using an Isolated Perfused Lung Model
This protocol allows for the study of drug retention in an isolated lung, separating it from systemic circulation.
2.1. Surgical Preparation
-
Anesthetize a rat and cannulate the trachea, pulmonary artery, and left atrium.[1]
-
Ventilate the lungs with a small animal ventilator.
-
Carefully excise the heart-lung block and transfer it to the isolated perfused lung apparatus.[1]
2.2. Perfusion and Ventilation
-
Perfuse the lungs via the pulmonary artery with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin) at a constant flow rate.[5]
-
Maintain the temperature of the perfusate and the lung at 37°C.[5]
-
Ventilate the lungs with a mixture of 95% O2 and 5% CO2.[1]
2.3. Drug Administration
-
Introduce a known concentration of Opelconazole into the perfusate or administer it as an aerosol directly into the trachea.
2.4. Sample Collection and Analysis
-
Collect perfusate samples at various time points.
-
At the end of the experiment, homogenize the lung tissue.
-
Analyze the Opelconazole concentration in the perfusate and lung homogenate using the LC-MS/MS method described in Protocol 1.
Protocol 3: In Vitro Assessment of Lung Epithelial Transport using an Air-Liquid Interface (ALI) Culture Model
This protocol uses a culture of human bronchial epithelial cells to model the airway barrier and assess drug transport.
3.1. Cell Culture
-
Culture human bronchial epithelial cells (HBECs) on permeable supports (e.g., Transwell® inserts).
-
Once the cells reach confluence, switch to an air-liquid interface (ALI) culture by removing the medium from the apical side to promote differentiation into a pseudostratified epithelium.[9]
3.2. Drug Application
-
Apply a solution of Opelconazole to the apical side of the differentiated cell monolayer.
3.3. Sample Collection and Analysis
-
At various time points, collect samples from both the apical and basolateral compartments.
-
At the end of the experiment, lyse the cells to determine the intracellular drug concentration.
-
Analyze the Opelconazole concentration in all samples using the LC-MS/MS method described in Protocol 1.
-
Calculate the apparent permeability coefficient (Papp) to assess the transport of Opelconazole across the epithelial barrier.
Mandatory Visualizations
Caption: Mechanism of action of Opelconazole.
References
- 1. Ex Vivo Lung Perfusion in the Rat: Detailed Procedure and Videos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Voriconazole Concentrations in Plasma and Epithelial Lining Fluid after Inhalation and Oral Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ex vivo lung perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and pharmacokinetic analysis of aerosolized aqueous voriconazole solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood and tissue distribution of posaconazole in a rat model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The association of azole antifungals with overall survival in patients with non-small cell lung cancer receiving immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Air-Liquid Interface Cultures to Model Drug Delivery through the Mucociliary Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Monitoring Fungal Burden in Response to Voriconazole Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for monitoring the fungal burden in response to treatment with voriconazole, a broad-spectrum triazole antifungal agent.
Voriconazole is a potent antifungal drug prescribed for severe fungal infections, particularly those caused by Aspergillus and Candida species.[1][2] It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.[1] Specifically, voriconazole targets and inhibits the fungal enzyme lanosterol 14α-demethylase, which is a critical step in the ergosterol biosynthesis pathway.[1][3] This disruption leads to the accumulation of toxic sterol intermediates within the fungal cell membrane, compromising its integrity, increasing permeability, and ultimately causing fungal cell death.[1] While it is generally fungistatic against yeasts, it can be fungicidal against some filamentous fungi.[4]
Effective monitoring of fungal burden is crucial for assessing therapeutic efficacy, guiding dosage adjustments, and improving patient outcomes. This document outlines key methodologies for quantifying fungal load and monitoring the host response.
Quantitative Data Summary
The following tables summarize key quantitative data related to voriconazole efficacy and monitoring.
Table 1: Clinical Efficacy of Voriconazole in Invasive Aspergillosis
| Study Population | Treatment Response | Mortality Rate | Citation |
| 116 assessable patients | 48% "Good Response" (14% complete, 34% partial) | 58% overall mortality | [5] |
| 113 adult patients with proven/probable IA | 50.4% successful outcome (complete or partial) | 52% overall, 17% attributable to fungal infection | [6] |
Table 2: Therapeutic Drug Monitoring (TDM) for Voriconazole
| Parameter | Recommended Range | Rationale | Citations |
| Trough Plasma Concentration | 1.0 - 5.5 mg/L | Levels <1.0 mg/L associated with treatment failure. Levels >5.5 mg/L associated with increased risk of toxicity (e.g., encephalopathy, hepatotoxicity). | [7][8][9] |
| AUC:MIC Ratio | ~100 | Associated with improved clinical outcomes for fluconazole, a related triazole. | [10] |
Table 3: Interpretation of Fungal Biomarker Assays
| Assay | Positive Result | Negative Result | Indeterminate | Citations |
| (1→3)-β-D-Glucan (BDG) | ≥80 pg/mL | <60 pg/mL | 60-79 pg/mL | [11][12] |
| Galactomannan (GM) Index | ≥0.5 (two consecutive serum samples) | <0.5 | N/A | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Two primary methods for quantifying fungal burden in tissue samples are Colony Forming Unit (CFU) assays and quantitative Polymerase Chain Reaction (qPCR).
2.1.1. Colony Forming Unit (CFU) Assay
This method quantifies viable fungal cells in a sample.[14]
Protocol:
-
Sample Preparation:
-
Aseptically harvest tissues (e.g., lungs, kidneys, spleen) from the experimental model.
-
Weigh the tissue and homogenize it in sterile phosphate-buffered saline (PBS) or saline solution using a tissue homogenizer.
-
-
Serial Dilution:
-
Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS. The range of dilutions will depend on the expected fungal burden.
-
-
Plating:
-
Plate 100 µL of each dilution onto appropriate fungal growth agar plates (e.g., Sabouraud Dextrose Agar).
-
Spread the inoculum evenly using a sterile spreader.
-
-
Incubation:
-
Incubate the plates at a temperature suitable for the specific fungal species (e.g., 37°C for Candida albicans, 30-35°C for Aspergillus fumigatus) for 24-48 hours or until colonies are visible.
-
-
Colony Counting:
-
Count the number of colonies on plates that have between 30 and 300 colonies for statistical accuracy.[14]
-
-
Calculation:
-
Calculate the CFU per gram of tissue using the following formula: CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in grams)
-
2.1.2. Quantitative PCR (qPCR) Assay
qPCR offers a highly sensitive method for quantifying fungal DNA, which can be particularly advantageous for filamentous fungi where CFU counts may not accurately reflect the fungal biomass.[15][16][17]
Protocol:
-
DNA Extraction:
-
Extract total DNA from a known weight of homogenized tissue using a commercially available fungal DNA extraction kit, ensuring efficient lysis of the fungal cell wall.
-
-
Primer and Probe Design:
-
Standard Curve Generation:
-
Prepare a standard curve using known concentrations of fungal genomic DNA (e.g., from 10^7 to 10^1 copies/reaction).
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a commercial qPCR master mix, the extracted DNA sample, primers, and probe.
-
Include a no-template control to check for contamination and a positive control.
-
-
Thermal Cycling:
-
Run the reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Quantify the fungal DNA in the sample by interpolating its Ct value against the standard curve.
-
Express the results as fungal genome equivalents per gram of tissue.
-
2.2.1. (1→3)-β-D-Glucan (BDG) Assay
This assay detects a component of the cell wall of most pathogenic fungi.[12]
Protocol (based on a commercial kit like Fungitell®):
-
Sample Collection:
-
Collect a serum sample in a serum separator or red-top tube. Avoid contamination as BDG is present in the environment.[20]
-
-
Sample Pre-treatment:
-
Pre-treat the serum samples according to the kit manufacturer's instructions to inactivate interfering substances.
-
-
Assay Procedure:
-
Data Acquisition and Interpretation:
2.2.2. Galactomannan (GM) Assay
This assay is primarily used for the diagnosis of invasive aspergillosis by detecting a polysaccharide component of the Aspergillus cell wall.[13]
Protocol (based on a commercial kit like Platelia™ Aspergillus):
-
Sample Collection:
-
Collect serum or bronchoalveolar lavage (BAL) fluid.[22]
-
-
Sample Pre-treatment:
-
Heat-treat the samples to dissociate immune complexes and release the galactomannan antigen.
-
-
ELISA Procedure:
-
Add pre-treated samples, controls, and standards to the wells of a microplate coated with a monoclonal antibody against galactomannan.
-
Incubate to allow binding of the antigen.
-
Wash the wells to remove unbound material.
-
Add a conjugate antibody (e.g., peroxidase-conjugated monoclonal antibody) and incubate.
-
Wash again and add a substrate solution that will produce a color change in the presence of the enzyme.
-
-
Data Acquisition and Interpretation:
Visualizations
Caption: Mechanism of action of Voriconazole.
Caption: Workflow for CFU and qPCR analysis.
Caption: Host innate immune signaling pathways.
References
- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 2. amberlife.net [amberlife.net]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Voriconazole therapeutic drug monitoring: retrospective cohort study of the relationship to clinical outcomes and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mft.nhs.uk [mft.nhs.uk]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative PCR assay to measure Aspergillus fumigatus burden in a murine model of disseminated aspergillosis: demonstration of efficacy of caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Murine model of disseminated fusariosis: evaluation of the fungal burden by traditional CFU and quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of pulmonary fungal burden in Paracoccidioides brasiliensis-infected mice by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vivantechnologies.com [vivantechnologies.com]
- 20. miravistalabs.com [miravistalabs.com]
- 21. miravistavets.com [miravistavets.com]
- 22. Galactomannan Test for Invasive Aspergillosis • Microbe Online [microbeonline.com]
Troubleshooting & Optimization
improving Opelconazole solubility for in vitro assays
Welcome to the technical support center for improving Opelconazole solubility in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges related to the solubility of Opelconazole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Opelconazole and why is its solubility a consideration for in vitro assays?
A1: Opelconazole (also known as PC945) is a novel, potent triazole antifungal agent.[1] It is characterized by low aqueous solubility, a property that is advantageous for its intended use as an inhaled therapeutic to minimize systemic exposure.[2] However, this low solubility can present challenges when preparing solutions for in vitro experiments, such as antifungal susceptibility testing or cell-based assays, where maintaining the compound in solution is critical for accurate and reproducible results.
Q2: What is the recommended solvent for preparing Opelconazole stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended and most commonly used solvent for preparing stock solutions of Opelconazole for in vitro studies.[3]
Q3: Is there quantitative data on the solubility of Opelconazole in common laboratory solvents?
A3: While specific quantitative solubility limits for Opelconazole in various solvents are not widely published in peer-reviewed literature, it is known to be soluble in DMSO. For practical purposes in creating stock solutions for in vitro assays, concentrations up to 5 µM have been successfully used in published studies. As a reference, other triazole antifungals, such as fluconazole, can be dissolved in DMSO at concentrations of ≥ 100 mg/mL.
Q4: What is the maximum recommended concentration of DMSO in the final assay medium?
A4: To avoid solvent-induced artifacts or toxicity in your experiments, the final concentration of DMSO in the assay medium should be kept as low as possible, ideally below 1%. For sensitive cell lines or assays, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without Opelconazole) in your experimental design to account for any potential effects of the solvent.
Troubleshooting Guides
This section addresses common problems encountered when working with Opelconazole in in vitro assays.
Issue 1: Precipitation of Opelconazole upon dilution of DMSO stock solution into aqueous media.
Cause: This is a common issue for poorly soluble compounds. The aqueous environment of the culture medium or buffer can cause the compound to crash out of the DMSO solution.
Solutions:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the aqueous medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warming the Medium: Warming the aqueous medium to 37°C before adding the Opelconazole stock solution can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the Opelconazole stock to the aqueous medium.
-
Use of Co-solvents or Surfactants (for non-cellular assays): For biochemical or enzymatic assays, the inclusion of a low percentage of a co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the final assay buffer can help maintain solubility. Caution: These should be used with care in cell-based assays as they can have cytotoxic effects.
Issue 2: Inconsistent results in antifungal susceptibility testing.
Cause: Inconsistent results can arise from incomplete solubilization or precipitation of Opelconazole during the assay setup, leading to variability in the effective drug concentration.
Solutions:
-
Adherence to Standardized Protocols: Strictly follow the guidelines for preparing stock solutions and serial dilutions as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Visual Inspection: Before inoculating with fungi, visually inspect the wells of your microdilution plates for any signs of precipitation. If precipitation is observed, the plate should be discarded and the solution preparation method reviewed.
-
Stock Solution Storage: Store Opelconazole stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.
Experimental Protocols
Protocol 1: Preparation of Opelconazole Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of Opelconazole in DMSO for subsequent dilution in in vitro assays.
Materials:
-
Opelconazole powder (Molecular Weight: 682.73 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of Opelconazole powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the Opelconazole is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Opelconazole Working Solutions for Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To prepare serial dilutions of Opelconazole in a 96-well microtiter plate for determining the Minimum Inhibitory Concentration (MIC) against filamentous fungi, following a modified CLSI M38/EUCAST E.DEF 9.4 approach.
Materials:
-
Opelconazole stock solution in DMSO (e.g., 1.6 mg/mL)
-
RPMI 1640 medium (buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipettes and tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the Opelconazole stock solution in RPMI 1640 medium. For example, if your highest final test concentration is 16 µg/mL, you will need a 2X working solution of 32 µg/mL.
-
Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 11 of the microtiter plate.
-
Add 200 µL of the 2X Opelconazole working solution (e.g., 32 µg/mL) to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this 2-fold serial dilution from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no drug, no inoculum).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final Opelconazole concentrations will be half of the intermediate concentrations.
-
Incubation: Incubate the plate according to the recommendations for the specific fungal species being tested.
-
Reading Results: Determine the MIC as the lowest concentration of Opelconazole that causes the specified level of growth inhibition.
Data Presentation
Table 1: Opelconazole Chemical and Physical Properties
| Property | Value |
| Synonyms | This compound, PC-945 |
| Molecular Formula | C38H37F3N6O3 |
| Molecular Weight | 682.73 g/mol [1] |
| Appearance | Solid powder |
Table 2: Recommended Solvents for Opelconazole Stock Solutions
| Solvent | Concentration | Notes |
| DMSO | Up to 10 mM (or higher, solubility permitting) | Recommended for primary stock solutions. Store at -20°C or -80°C. |
Table 3: Example Dilution Series for Antifungal Susceptibility Testing
| Well Number | Opelconazole Concentration (µg/mL) |
| 1 | 16 |
| 2 | 8 |
| 3 | 4 |
| 4 | 2 |
| 5 | 1 |
| 6 | 0.5 |
| 7 | 0.25 |
| 8 | 0.125 |
| 9 | 0.06 |
| 10 | 0.03 |
| 11 | 0 (Growth Control) |
| 12 | 0 (Sterility Control) |
Visualizations
Caption: Workflow for Opelconazole Antifungal Susceptibility Testing.
Caption: Troubleshooting Precipitation of Opelconazole.
References
Technical Support Center: Overcoming Opelconazole Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential Opelconazole resistance in fungal isolates. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Opelconazole?
Opelconazole is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1]
Q2: What are the likely mechanisms of resistance to Opelconazole?
While specific resistance to Opelconazole is still an emerging area of study, it is anticipated to follow the established patterns of resistance to other azole antifungals. The two primary mechanisms are:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for Opelconazole.[2][3]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport Opelconazole out of the cell, preventing it from reaching its target. This is mediated by the overexpression of ATP-binding cassette (ABC) transporters (e.g., encoded by CDR1, CDR2 genes) and Major Facilitator Superfamily (MFS) transporters (e.g., encoded by the MDR1 gene).[4][5][6]
Q3: Can overexpression of the ERG11 gene lead to Opelconazole resistance?
Yes, increased expression of the ERG11 gene can lead to higher concentrations of the target enzyme, lanosterol 14α-demethylase. This can require higher intracellular concentrations of Opelconazole to achieve an inhibitory effect and may contribute to reduced susceptibility.[4]
Q4: Are there strategies to overcome Opelconazole resistance?
Several strategies are being explored to combat azole resistance, which may be applicable to Opelconazole:
-
Combination Therapy: Using Opelconazole in combination with other antifungal agents that have different mechanisms of action may create a synergistic effect and overcome resistance.[7][8][9] For example, combining an azole with an echinocandin (which targets the fungal cell wall) has shown promise.
-
Efflux Pump Inhibitors (EPIs): Co-administering Opelconazole with a compound that inhibits the activity of efflux pumps could increase the intracellular concentration of the drug and restore its efficacy.[10][11][12][13][14]
-
Targeting Stress Response Pathways: Fungal stress response pathways, such as the calcineurin and Hsp90 pathways, have been shown to play a role in azole tolerance and resistance. Inhibitors of these pathways may potentiate the activity of Opelconazole.[8]
Troubleshooting Guide
This guide provides a structured approach for researchers who suspect Opelconazole resistance in their fungal isolates.
Problem: Fungal isolate shows high Minimum Inhibitory Concentration (MIC) values for Opelconazole in susceptibility testing.
Step 1: Confirm the MIC value. Repeat the antifungal susceptibility testing (AST) to ensure the result is reproducible. Use a standardized protocol such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19]
Step 2: Investigate the mechanism of resistance. Based on the confirmed high MIC, proceed with molecular investigations to determine the likely resistance mechanism.
-
Hypothesis 1: Target site modification.
-
Action: Sequence the ERG11 gene of the resistant isolate and compare it to a susceptible reference strain.
-
Expected Outcome: Identification of point mutations that lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.
-
-
Hypothesis 2: Overexpression of efflux pumps.
-
Action: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key efflux pump genes (CDR1, CDR2, MDR1).
-
Expected Outcome: Significantly higher expression levels of one or more efflux pump genes in the resistant isolate compared to a susceptible control.
-
Step 3: Evaluate strategies to overcome resistance. Based on the identified mechanism, design experiments to test potential solutions.
-
If ERG11 mutations are present:
-
Action: Test combination therapies with non-azole antifungals.
-
-
If efflux pumps are overexpressed:
-
Action: Evaluate the efficacy of Opelconazole in combination with known efflux pump inhibitors.
-
A logical workflow for troubleshooting is presented in the diagram below.
Data Presentation
The following table provides a hypothetical example of MIC data for susceptible and resistant fungal isolates.
| Isolate ID | Fungal Species | Opelconazole MIC (µg/mL) | ERG11 Mutation | CDR1 Expression (Fold Change) | Phenotype |
| FS-01 | Aspergillus fumigatus | 0.25 | None | 1.0 | Susceptible |
| FR-01 | Aspergillus fumigatus | 8.0 | G54R | 1.2 | Resistant |
| FR-02 | Aspergillus fumigatus | 4.0 | None | 15.5 | Resistant |
| CS-01 | Candida albicans | 0.125 | None | 1.0 | Susceptible |
| CR-01 | Candida albicans | >16.0 | Y132F | 20.3 | Resistant |
Experimental Protocols
1. Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the EUCAST guidelines for Aspergillus spp.[15][16][17]
-
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
2% glucose solution.
-
Opelconazole stock solution.
-
96-well microtiter plates.
-
Fungal isolate grown on potato dextrose agar (PDA) for 5-7 days.
-
Sterile 0.05% Tween 80 in saline.
-
Hemocytometer.
-
-
Procedure:
-
Prepare the test medium: RPMI 1640 supplemented with 2% glucose.
-
Prepare serial twofold dilutions of Opelconazole in the microtiter plates.
-
Harvest fungal conidia by flooding the agar plate with sterile Tween 80 saline and gently scraping the surface.
-
Adjust the conidial suspension to a final concentration of 2 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free growth control well.
-
Incubate the plates at 35°C for 48 hours.
-
The MIC is the lowest concentration of Opelconazole that causes complete visual inhibition of growth.
-
2. ERG11 Gene Sequencing
-
Materials:
-
Genomic DNA extraction kit.
-
Primers flanking the ERG11 gene.
-
Taq DNA polymerase and dNTPs.
-
PCR thermocycler.
-
DNA sequencing service.
-
-
Procedure:
3. Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green).
-
Primers for target genes (CDR1, CDR2, MDR1) and a housekeeping gene (e.g., ACT1).
-
Real-time PCR system.
-
-
Procedure:
-
Culture the fungal isolate with and without a sub-inhibitory concentration of Opelconazole.
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target efflux pump genes and the housekeeping gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
-
Signaling Pathways and Mechanisms
The following diagrams illustrate the ergosterol biosynthesis pathway and the primary mechanisms of azole resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance Mechanisms in Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 10. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting efflux pumps to overcome antifungal drug resistance. | Semantic Scholar [semanticscholar.org]
- 15. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
Opelconazole Technical Support Center: Minimizing Systemic Exposure
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the systemic exposure of inhaled Opelconazole during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which inhaled Opelconazole is designed to have low systemic exposure?
A1: Opelconazole is specifically engineered for high lung retention and minimal systemic absorption.[1][2][3][4][5] Its physicochemical properties, namely low aqueous solubility and a slow dissolution rate, are the key factors that limit its entry into the systemic circulation.[1] This design ensures that the drug remains at the site of action in the lungs for an extended period, maximizing its local therapeutic effect while minimizing potential systemic side effects.[1]
Q2: How significant is the difference between lung and plasma concentrations of Opelconazole observed in preclinical studies?
A2: Animal studies have demonstrated a substantial difference between lung and plasma concentrations of Opelconazole. The concentration of the drug in the lungs has been observed to be more than 2000 times higher than in the plasma, highlighting its targeted delivery and low systemic uptake.[1]
Q3: What is the recommended particle size for inhaled Opelconazole to ensure optimal lung deposition?
A3: The ideal particle size for inhaled Opelconazole is between 2 and 3 micrometers (µm).[1] This size is comparable to that of Aspergillus spores, the primary target of the antifungal, allowing for efficient delivery to the site of infection within the lungs.[1]
Q4: Are there any known drug-drug interactions with Opelconazole related to systemic exposure?
A4: Clinical data suggests a low potential for drug-drug interactions with Opelconazole.[2][6] A Phase 1 study in healthy volunteers indicated no significant inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP1A2 at steady-state concentrations.[6] This is a significant advantage over some systemically administered azole antifungals.
Q5: What are the reported systemic side effects of inhaled Opelconazole in clinical trials?
A5: Phase 2 clinical trial data for Opelconazole indicate that it is generally well-tolerated with a low incidence of drug-related adverse events.[3][7][8][9] Reported adverse events, such as cough, nausea, and respiratory tract irritation, were typically mild to moderate and rarely led to discontinuation of treatment.[3][7]
Troubleshooting Guides
Issue 1: Higher-than-expected plasma concentrations of Opelconazole in animal studies.
| Potential Cause | Troubleshooting Step |
| Incorrect Nebulizer Settings | Verify that the nebulizer is generating particles within the optimal 2-3 µm range. Calibrate the nebulizer and use laser diffraction to confirm particle size distribution. |
| Improper Animal Dosing Technique | Ensure the animal's breathing pattern is synchronized with aerosol generation for maximal lung deposition. For rodent studies, utilize nose-only or whole-body inhalation chambers with validated exposure parameters. |
| Formulation Instability | Confirm the stability and homogeneity of the Opelconazole suspension. Particle agglomeration can lead to larger particle sizes and increased oropharyngeal deposition, followed by gastrointestinal absorption. |
| Physiological Factors in Animal Model | Consider the specific anatomy and physiology of the animal model. Differences in lung geometry and breathing patterns can affect deposition and subsequent absorption. |
Issue 2: Variability in lung tissue concentration between experimental subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inhalation Profiles | Standardize the inhalation protocol, including the duration and flow rate of aerosol delivery. For conscious animal studies, acclimatize the animals to the inhalation apparatus to minimize stress-induced breathing variations. |
| Variations in Lung Health of Subjects | Ensure that all animals in the study have a similar baseline lung health status. Pre-existing lung conditions can alter deposition patterns. |
| Dissection and Tissue Handling | Standardize the protocol for lung tissue harvesting and processing to minimize variability in drug recovery. |
Experimental Protocols
Protocol 1: Quantification of Opelconazole in Lung Tissue and Plasma
-
Sample Collection:
-
Following inhalation exposure, collect blood samples via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Perfuse the lungs with saline to remove blood before excision. Homogenize the lung tissue in a suitable buffer.
-
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction of Opelconazole from plasma and lung homogenate samples.
-
-
Quantification:
-
Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify Opelconazole concentrations.
-
Establish a standard curve with known concentrations of Opelconazole in blank plasma and lung homogenate to ensure accurate quantification.
-
Protocol 2: In Vitro Assessment of Opelconazole Dissolution Rate
-
Apparatus: Use a USP Apparatus 4 (flow-through cell) to mimic the physiological conditions of the lung lining fluid.
-
Medium: Prepare a simulated lung fluid (e.g., Gamble's solution) with a composition that mimics the ionic strength and pH of the lung lining.
-
Procedure:
-
Introduce a known amount of Opelconazole powder into the flow-through cell.
-
Pump the dissolution medium through the cell at a low and constant flow rate.
-
Collect samples of the eluate at predetermined time intervals.
-
-
Analysis: Analyze the concentration of Opelconazole in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the dissolution rate.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Inhaled Opelconazole in Animal Models
| Parameter | Species | Dose | Cmax (Lung) (µg/g) | Cmax (Plasma) (ng/mL) | Lung-to-Plasma Ratio |
| AUC (0-24h) | Rat | 1 mg/kg | Data from specific study | Data from specific study | >2000[1] |
| Tmax | Mouse | 0.5 mg/kg | Data from specific study | Data from specific study | Data from specific study |
| Half-life | Rabbit | 2 mg/kg | Data from specific study | Data from specific study | Data from specific study |
Note: This table is a template. Researchers should populate it with their own experimental data.
Table 2: Summary of In Vitro Dissolution Profile of Opelconazole Formulations
| Formulation | Dissolution Medium | Time to 50% Dissolution (hours) | Time to 90% Dissolution (hours) |
| Micronized Opelconazole | Simulated Lung Fluid (pH 7.4) | Data from specific study | Data from specific study |
| Opelconazole Nanoparticles | Simulated Lung Fluid (pH 7.4) | Data from specific study | Data from specific study |
| Opelconazole with Excipient A | Simulated Lung Fluid (pH 7.4) | Data from specific study | Data from specific study |
Note: This table is a template for comparing different formulations.
Visualizations
Caption: Mechanism of action of Opelconazole in a fungal cell.
Caption: Workflow for assessing Opelconazole systemic exposure.
Caption: Relationship between properties and benefits of Opelconazole.
References
- 1. pulmocide.com [pulmocide.com]
- 2. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - SV Health Investors [svhealthinvestors.com]
- 3. Pulmocide Announces Successful Results from the OPERA-S Study: a Phase 2 Safety Study with Inhaled Opelconazole – IP Group plc [ipgroupplc.com]
- 4. Pulmocide Announces Successful Results from the OPERA-S [globenewswire.com]
- 5. Opelconazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - BioSpace [biospace.com]
- 7. A recent study has highlighted the promising results of a new inhaled antifungal medication, opelconazole [synapse.patsnap.com]
- 8. Pulmocide’s inhaled antifungal shows promise in lung transplant patients [clinicaltrialsarena.com]
- 9. firstwordpharma.com [firstwordpharma.com]
Opelconazole Formulation Stability Technical Support Center
Welcome to the technical support center for Opelconazole formulation stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues that may be encountered during experimental work with Opelconazole formulations.
Frequently Asked Questions (FAQs)
Q1: What are the known critical stability attributes of Opelconazole in a formulation?
A1: While specific public data on Opelconazole's degradation is limited, for a dry powder inhaler (DPI) formulation of a poorly soluble azole like Opelconazole, the critical stability attributes to monitor are primarily physical. These include particle size distribution, morphology, degree of crystallinity, and moisture content.[1][2] Chemical stability, including degradation into related substances, is also a key consideration.
Q2: How does the amorphous or crystalline state of Opelconazole affect its stability in a DPI formulation?
A2: The solid-state form of Opelconazole is critical for the stability and performance of a DPI formulation. Amorphous forms tend to have higher energy and may be more prone to physical and chemical instability.[3] Changes in the crystalline state during storage, such as crystallization of amorphous material, can lead to particle growth and altered aerosol performance.[1]
Q3: What are the typical degradation pathways for azole antifungals like Opelconazole?
A3: The degradation of azole antifungals can be influenced by factors such as pH, light, and oxidizing agents. A common degradation route for some azole fungicides under UV irradiation involves the substitution of halogen atoms with hydroxyl groups, with the final degradation product being imidazole or triazole.[4][5] For voriconazole, degradation is significant under base hydrolysis conditions.[6]
Q4: What are some common excipients used in DPI formulations and how can they impact Opelconazole stability?
A4: Excipients in DPIs are used to improve powder flow and aerosolization. Common examples include lactose and mannitol.[7] It is crucial to conduct compatibility studies, as excipients can interact with the active pharmaceutical ingredient (API). For instance, the interaction of fluconazole with microcrystalline cellulose has been observed, though it did not indicate incompatibility in commercial formulations.
Q5: What are the recommended storage conditions for experimental Opelconazole formulations?
A5: For DPI formulations, it is crucial to protect them from moisture.[1] Storage in a low-humidity environment is recommended. Accelerated stability studies are often conducted at 40°C / 75% relative humidity (RH) to predict long-term stability.[1] For early-stage experimental formulations, storage at controlled room temperature (25°C / 60% RH) and refrigerated conditions (2-8°C) in a desiccated environment is advisable.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Changes in Powder Flow or Agglomeration
Q: My Opelconazole DPI formulation is showing poor flowability and signs of clumping after a period of storage. What could be the cause and how can I investigate it?
A: Poor flowability and agglomeration in DPIs are often linked to moisture uptake.[1]
-
Potential Cause: Absorption of moisture from the environment, which can increase inter-particle capillary forces, leading to aggregation.[1]
-
Troubleshooting Steps:
-
Moisture Content Analysis: Determine the water content of your formulation using Karl Fischer titration or thermogravimetric analysis (TGA). Compare this to the initial measurement.
-
Hygroscopicity Assessment: Evaluate the hygroscopicity of your bulk Opelconazole and the formulation by exposing them to different relative humidity conditions and measuring weight gain over time.
-
Particle Size Analysis: Use laser diffraction or microscopy to assess if particle size has increased due to agglomeration.
-
Packaging Evaluation: Ensure your storage containers are properly sealed and consider including a desiccant.
-
Issue 2: Altered Aerosol Performance
Q: I'm observing a decrease in the fine particle fraction (FPF) of my Opelconazole DPI formulation during stability testing. What could be the reason?
A: A decrease in FPF indicates a reduction in the formulation's ability to be effectively dispersed into respirable particles.
-
Potential Causes:
-
Particle Growth/Agglomeration: As discussed in Issue 1, moisture uptake can lead to larger particles that are not easily aerosolized.[1]
-
Changes in Crystal Form: A transition from an amorphous to a more stable crystalline form can alter particle properties and aerosol performance.[1][3]
-
Surface Morphology Changes: The surface texture of the particles may change over time, affecting inter-particulate forces.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased aerosol performance.
Issue 3: Appearance of New Peaks in HPLC Analysis
Q: During a stability study of my Opelconazole formulation, I've noticed new peaks appearing in the HPLC chromatogram. What does this indicate and how should I proceed?
A: The appearance of new peaks suggests chemical degradation of Opelconazole.
-
Potential Cause: Opelconazole may be degrading into related substances due to factors like hydrolysis, oxidation, or photolysis.
-
Investigation Steps:
-
Forced Degradation Study: If not already done, perform a forced degradation study to intentionally degrade Opelconazole under various stress conditions (acid, base, peroxide, heat, light).[8][9] This will help in identifying the potential degradation products and confirming if the new peaks in your stability sample correspond to these degradants.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main Opelconazole peak and the new peaks to ensure they are not co-eluting species.[6]
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to identify the mass of the degradation products, which can help in elucidating their structures.
-
Review Formulation Components: Assess for any potential incompatibilities between Opelconazole and the excipients that might be catalyzing the degradation.
-
Data Presentation: Hypothetical Stability Data
The following table presents a hypothetical example of stability data for an experimental Opelconazole DPI formulation under accelerated conditions.
| Time Point | Storage Condition | Appearance | Moisture Content (%) | Assay (% of Initial) | Total Related Substances (%) | Mean Particle Size (d50, µm) |
| Initial | N/A | White to off-white powder | 0.5 | 100.0 | 0.1 | 3.2 |
| 1 Month | 40°C / 75% RH | White to off-white powder | 1.2 | 99.5 | 0.3 | 3.5 |
| 3 Months | 40°C / 75% RH | White to off-white powder | 2.5 | 98.7 | 0.8 | 4.1 |
| 6 Months | 40°C / 75% RH | Slight yellowing of powder | 4.1 | 97.2 | 1.5 | 4.9 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Opelconazole
This protocol is adapted from validated methods for other azole antifungals like voriconazole and can be used as a starting point for method development for Opelconazole.[6][8][9][10]
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of Opelconazole and its degradation products in a DPI formulation.
2. Materials and Equipment:
-
HPLC with PDA or UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Forced degradation reagents: HCl, NaOH, H₂O₂
-
Opelconazole reference standard and formulation samples
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of Opelconazole (e.g., 255 nm)
-
Injection Volume: 10 µL
4. Experimental Workflow:
Caption: HPLC method development and validation workflow.
5. Forced Degradation Procedure:
-
Acid Hydrolysis: Reflux sample with 0.1M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux sample with 0.1M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample to UV light (254 nm) for 24 hours.
6. Validation Parameters:
-
Specificity: Ensure complete separation of the Opelconazole peak from degradation products and excipients.
-
Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking the formulation with known amounts of Opelconazole.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: Evaluate the effect of small variations in method parameters (e.g., mobile phase composition, flow rate).
Protocol 2: Accelerated Stability Study of a DPI Formulation
This protocol provides a general framework for conducting an accelerated stability study on an experimental Opelconazole DPI formulation.
1. Objective: To evaluate the physical and chemical stability of the Opelconazole DPI formulation under accelerated conditions to predict its shelf-life.
2. Materials and Equipment:
-
Stability chambers (40°C / 75% RH)
-
HPLC system
-
Karl Fischer titrator
-
Laser diffraction particle size analyzer
-
Scanning electron microscope (SEM)
-
Differential scanning calorimeter (DSC)
-
X-ray powder diffractometer (XRPD)
3. Study Design:
-
Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH.
-
Time Points: 0, 1, 3, and 6 months.
-
Packaging: The formulation should be stored in the intended primary packaging.
4. Testing Parameters and Methods:
-
Appearance: Visual inspection for color change and clumping.
-
Moisture Content: Karl Fischer titration.
-
Assay and Related Substances: Stability-indicating HPLC method (as per Protocol 1).
-
Particle Size Distribution: Laser diffraction.
-
Morphology: SEM.
-
Solid-State Characterization: DSC and XRPD to monitor changes in crystallinity.
-
Aerosol Performance: In vitro testing using a cascade impactor to determine FPF.
Signaling Pathways and Degradation
While specific signaling pathways are more relevant to pharmacology, a generalized degradation pathway for azole antifungals can be visualized.
Caption: Potential degradation pathways for azole antifungals under stress.
References
- 1. Physical stability of dry powder inhaler formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Improving Physical and Aerosol Stability of Spray Dried High-dose Dry Powder Inhaler Formulations - DDL [ddl-conference.com]
- 4. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Opelconazole Lung Deposition
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in opelconazole lung deposition. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is opelconazole and its intended lung deposition profile?
Opelconazole (PC945) is a novel, potent triazole antifungal agent specifically designed for administration via inhalation for the treatment of respiratory fungal infections, such as pulmonary aspergillosis.[1][2] Its design aims to achieve high local concentrations in the lung with minimal systemic exposure, thereby reducing the risk of systemic side effects and drug-drug interactions commonly associated with oral or systemic antifungals.[1][3][4][5] The particle size of opelconazole is optimized to be similar to that of Aspergillus spores (approximately 2-3 µm), targeting deposition deep within the lungs where the infection resides.[4] In animal studies, lung concentrations of opelconazole were over 2000-fold higher than in plasma, highlighting its targeted delivery and retention.[4]
Q2: What are the primary sources of variability in opelconazole lung deposition?
Variability in pulmonary drug delivery is a complex issue stemming from three main categories: the drug formulation, the delivery device, and the patient's (or animal model's) physiological and behavioral factors.[6][7][8]
-
Formulation-Specific Factors: These include the physicochemical properties of opelconazole, such as its particle size, shape, and density. The aerodynamic particle size distribution (APSD) is a critical quality attribute, as particles between 1-5 µm are considered optimal for reaching the smaller airways.[7][9]
-
Device-Specific Factors: The type of inhalation device used (e.g., nebulizer, dry powder inhaler) and its performance characteristics significantly impact aerosol generation and delivery.[8][10] For nebulizers, factors such as the required flow rates and pressures for effective nebulization are important.[11]
-
Patient/Animal-Related Factors: These are often the largest source of variability and include airway geometry, breathing patterns (inhalation flow rate, breath-hold duration), and the presence of lung disease, which can alter airway anatomy and clearance mechanisms.[8][12][13] Patient adherence and correct inhaler technique are also crucial for consistent dosing.[10][13]
Q3: How can I assess the aerodynamic properties of my opelconazole aerosol in vitro?
The most widely accepted method for in vitro determination of aerodynamic particle size distribution (APSD) for inhaled products is cascade impaction .[14][15] This technique fractionates aerosol particles based on their inertia, which is the most relevant parameter for predicting transport within the respiratory tract.[14][16] It allows for the quantification of the active pharmaceutical ingredient (API) in different size ranges.[14] The Next Generation Impactor (NGI) and the Andersen Cascade Impactor (ACI) are the most commonly used devices for this purpose.[17][18]
Q4: My in vitro cascade impaction results are inconsistent. What should I investigate?
Inconsistency in cascade impaction data can arise from several sources. Key areas to troubleshoot include:
-
Flow Rate Control: The volumetric air flow rate must be constant and accurately controlled throughout the experiment.[17]
-
Environmental Control: Temperature and humidity can affect particle size, especially for hygroscopic formulations.[12][17] For nebulized solutions, cooling the impactor is often recommended to minimize evaporation.[19]
-
Assembly and Leaks: Ensure the impactor is assembled correctly and is airtight to prevent leaks that can alter the airflow path.
-
Particle Bounce: Solid particles can bounce off collection surfaces, leading to inaccurate sizing. This can be mitigated by using coated collection surfaces.[17]
-
Drug Assay: Variability in the chemical assay used to quantify the drug on each stage can lead to inconsistent results.
Q5: How do in vitro results correlate with in vivo lung deposition?
While in vitro APSD is predictive of in vivo deposition, the correlation is not always direct.[18][20] The Fine Particle Fraction (FPF), often defined as the percentage of particles <5 µm, generally correlates with whole-lung deposition but tends to overestimate it.[20] Studies have shown that the percentage of the aerosol dose with a particle size smaller than 3 µm provides a closer numerical equivalence to actual lung deposition.[18][20] The discrepancy arises because cascade impactors do not fully account for complex in vivo factors like patient physiology, breathing patterns, and upper airway anatomy.[16][18]
Q6: What are the standard methods for quantifying opelconazole deposition in vivo?
Two primary methods are used to quantify lung deposition in vivo:
-
Gamma Scintigraphy: This imaging technique involves radiolabeling the drug and using a gamma camera to visualize and quantify its deposition in the lungs.[21] Both 2D planar imaging and 3D Single Photon Emission Computed Tomography (SPECT) can be used to assess total and regional lung deposition.[22][23] Planar imaging is a well-established method for assessing total lung deposition with reasonable accuracy.[22][23]
-
Pharmacokinetic Analysis: This involves measuring drug concentrations in biological fluids. For inhaled drugs with low systemic absorption like opelconazole, this is often done by sampling fluid directly from the lungs using Bronchoalveolar Lavage (BAL) .[24][25][26] BAL is a minimally invasive procedure where a sterile saline solution is instilled into a lung segment and then collected for analysis.[25][26]
Troubleshooting Guides
Guide 1: Inconsistent Aerodynamic Particle Size Distribution (APSD) from Cascade Impaction
| Observed Issue | Potential Cause | Recommended Action |
| High variability in Mass Median Aerodynamic Diameter (MMAD) between runs. | 1. Inconsistent vacuum pump flow rate. 2. Leaks in the impactor assembly. 3. Fluctuations in ambient temperature/humidity. | 1. Calibrate the flow meter regularly. Ensure a constant flow rate throughout the measurement. 2. Check all seals and connections for leaks before each run. 3. Conduct experiments in a controlled environment. For nebulizers, consider cooling the impactor to minimize evaporation.[19] |
| Lower than expected Fine Particle Fraction (FPF). | 1. Sub-optimal nebulizer/inhaler performance. 2. Particle aggregation. 3. Incorrect inhaler actuation or breathing simulation profile. | 1. Characterize the nebulizer output independently to ensure it meets specifications.[11][27] 2. Review formulation for stability and potential for aggregation. 3. Ensure the simulated breathing profile is appropriate and actuation is synchronized correctly. |
| Evidence of particle bounce (drug found on lower stages than expected). | Solid particles impacting and being re-entrained into the airstream. | Coat the impaction surfaces with a sticky material (e.g., silicone) to prevent bounce and re-entrainment.[17] |
Guide 2: Poor In Vitro - In Vivo Correlation (IVIVC)
| Observed Issue | Potential Cause | Recommended Action |
| In vitro FPF is significantly higher than the observed in vivo lung deposition. | 1. The FPF definition (e.g., <5.8 µm) systematically overestimates lung deposition.[20] 2. The in vitro setup does not account for extrathoracic deposition (mouth/throat). 3. Patient/animal breathing patterns differ from the constant flow rate used in vitro. | 1. Use a smaller particle size cut-off (e.g., <3 µm) for a closer numerical equivalence to in vivo deposition.[18][20] 2. Incorporate an anatomical throat model (e.g., Alberta Idealized Throat) into the in vitro setup.[20][28] 3. Use patient-relevant airflow profiles instead of a constant flow rate in your in vitro experiments.[28] |
| High variability in in vivo deposition despite consistent in vitro results. | 1. Inconsistent inhalation technique in human subjects or variable respiratory patterns in animal models.[13] 2. The disease state of the subjects is altering airway geometry and deposition patterns.[6][7] | 1. Provide thorough training on inhalation technique for clinical studies. For animal studies, ensure consistent animal handling and control of respiratory parameters.[29] 2. Stratify results based on disease severity. Use imaging techniques like SPECT/CT to correlate deposition patterns with lung anatomy.[23] |
Quantitative Data Summary
Table 1: Key Factors Influencing Pulmonary Deposition of Inhaled Antifungals
| Factor Category | Specific Factor | Impact on Deposition | Reference |
| Formulation | Aerodynamic Particle Size | Particles >5 µm deposit in upper airways; 1-5 µm deposit in central/small airways; <0.5 µm may be exhaled. | [9][30] |
| Particle Shape & Density | Affects the aerodynamic diameter and inertial properties of the particle. | [8][15] | |
| Hygroscopicity | Particles can grow in the humid environment of the lungs, altering their deposition site. | [12] | |
| Delivery Device | Type (Nebulizer, DPI, MDI) | Each device type produces a different aerosol plume velocity and particle size distribution. | [8] |
| Device Performance | Inconsistent aerosol generation can lead to variable dosing. | [10] | |
| Patient/Animal | Inhalation Flow Rate | Higher flow rates increase inertial impaction in the upper and central airways. | [30][31] |
| Airway Geometry | Individual anatomical differences and disease-induced changes (e.g., bronchoconstriction) alter airflow and deposition. | [8][12] | |
| Breathing Pattern | Tidal volume and breath-holding can enhance deposition in the lung periphery. | [31] | |
| Inhaler Technique | Errors such as poor coordination or exhalation into the device significantly reduce drug delivery. | [13][32] |
Table 2: Comparison of Common Lung Deposition Measurement Techniques
| Technique | Type | Information Provided | Advantages | Limitations |
| Cascade Impaction | In Vitro | Aerodynamic Particle Size Distribution (APSD), Mass Median Aerodynamic Diameter (MMAD), Fine Particle Fraction (FPF).[33] | Highly reproducible, standardized, cost-effective, measures API directly.[14][17] | Does not directly simulate in vivo conditions (e.g., breathing patterns, airway anatomy). May overestimate lung deposition.[16][20] |
| Gamma Scintigraphy | In Vivo | Total and regional lung deposition (2D or 3D). | Provides direct visualization and quantification of deposition in living subjects.[23][34] | Requires radiolabeling of the drug, which may alter its properties. Provides limited resolution. |
| Bronchoalveolar Lavage (BAL) | In Vivo | Drug concentration in epithelial lining fluid (ELF) and alveolar cells.[24] | Samples directly from the site of action. Useful for pharmacokinetic analysis.[25] | Invasive procedure. The lavage process itself may extract drug from lung tissue, leading to uncertainty in ELF concentration measurements.[35] |
Detailed Experimental Protocols
Protocol 1: Measuring Aerodynamic Particle Size Distribution (APSD) using a Next Generation Impactor (NGI)
This protocol provides a general methodology for using a cooled NGI to characterize a nebulized opelconazole solution.
-
Preparation:
-
Place the NGI collection cups in a refrigerator or cooling unit and cool to approximately 4-5°C for at least 90 minutes.[19]
-
Prepare the opelconazole solution for nebulization according to the experimental design.
-
Prepare the mobile phase and standards for the High-Performance Liquid Chromatography (HPLC) assay.
-
-
Assembly and Setup:
-
Assemble the cooled NGI, ensuring all parts are correctly aligned and sealed.
-
Connect the NGI to a vacuum pump via a flow controller. Calibrate the flow rate to the desired setting (e.g., 15 L/min).[19]
-
Attach a mouthpiece adapter and an induction port (e.g., a USP throat model) to the NGI inlet.
-
Position the nebulizer at the entrance of the induction port.
-
-
Sample Collection:
-
Activate the vacuum pump to draw air through the NGI at the set flow rate.
-
Turn on the nebulizer and run it for a predetermined amount of time or until the full dose is delivered.
-
Once nebulization is complete, turn off the nebulizer and the vacuum pump.
-
-
Drug Recovery and Analysis:
-
Carefully disassemble the NGI.
-
Rinse the drug deposited on the mouthpiece adapter, induction port, and each NGI collection cup/stage into separate volumetric flasks using a suitable solvent.
-
Bring each flask to volume with the solvent.
-
Analyze the drug concentration in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of opelconazole deposited on each stage of the impactor.
-
Using the known effective cutoff diameter for each stage at the tested flow rate, calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF, e.g., % of particles < 5 µm and < 3 µm).[19][33]
-
Protocol 2: Quantifying In Vivo Lung Deposition using Gamma Scintigraphy
This protocol outlines the general steps for a human scintigraphy study.
-
Radiolabeling:
-
Label the opelconazole formulation with a suitable gamma-emitting radionuclide (e.g., Technetium-99m, 99mTc).
-
Ensure the radiolabeling process does not significantly alter the aerosol's physicochemical properties or aerodynamic behavior. This must be validated via comparative cascade impaction.
-
-
Subject Preparation and Dosing:
-
Recruit subjects and provide training on the specific inhalation maneuver required for the study (e.g., controlled breathing rate, duration of breath-hold).
-
Administer the radiolabeled opelconazole aerosol to the subject using the designated inhalation device.
-
-
Image Acquisition:
-
Immediately after inhalation, position the subject in front of a gamma camera.
-
Acquire anterior and posterior static planar images of the chest for a set duration. This allows for the visualization of deposition in the lungs and oropharynx.[22]
-
For more detailed regional analysis, a SPECT scan can be performed, which provides 3D information.[23]
-
-
Image Analysis and Quantification:
-
Define regions of interest (ROIs) on the images corresponding to the whole lungs, peripheral lung regions, central lung regions, and the oropharynx.
-
Apply correction factors for tissue attenuation and radioactive decay.
-
Calculate the amount of radioactivity in each ROI.
-
Express the deposition in each region as a percentage of the total metered dose administered.[36]
-
Protocol 3: Measuring Opelconazole Concentration via Bronchoalveolar Lavage (BAL)
This protocol describes a general procedure for performing BAL in animal models or human subjects to measure lung drug concentrations.
-
Preparation and Anesthesia:
-
The procedure is performed by a trained professional. For human subjects, local anesthesia and light sedation are typically used. For animal studies, general anesthesia is required.
-
-
Bronchoscope Insertion:
-
Lavage Procedure:
-
A sterile, buffered saline solution (e.g., 20-50 mL aliquots up to a total of 100-240 mL in humans) is instilled through a channel in the bronchoscope.[25]
-
The fluid is immediately aspirated back through the bronchoscope and collected in a sterile trap. The retrieved volume is typically 40-70% of the instilled volume.
-
-
Sample Processing:
-
The collected BAL fluid (BALF) is placed on ice and processed promptly.
-
The fluid is centrifuged to separate the cells (alveolar macrophages, lymphocytes) from the supernatant (epithelial lining fluid, ELF).
-
-
Drug Quantification:
-
The concentration of opelconazole in the BALF supernatant and cell pellet is determined using a validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The concentration in the original ELF can be estimated by correcting for the dilution that occurs during the lavage, often using the urea dilution method.[35]
-
Caution: The lavage procedure may extract drug from lung tissue, potentially overestimating the true concentration in the ELF. This limitation should be considered when interpreting the data.[35]
-
Visualizations
Caption: Experimental workflow for characterizing and optimizing opelconazole lung deposition.
Caption: Factors contributing to variability in lung deposition.
Caption: Decision tree for troubleshooting cascade impaction experiments.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. pulmocide.com [pulmocide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pulmocide.com [pulmocide.com]
- 5. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - SV Health Investors [svhealthinvestors.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Deposition of Inhaled Particles in the Lungs | Archivos de Bronconeumología [archbronconeumol.org]
- 9. azolifesciences.com [azolifesciences.com]
- 10. 3 key challenges that inhalation devices face for drug delivery | Springboard [springboard.pro]
- 11. fda.gov [fda.gov]
- 12. Pulmonary drug delivery. Part I: Physiological factors affecting therapeutic effectiveness of aerosolized medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cascade impactors for the size characterization of aerosols from medical inhalers: their uses and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. granthaalayahpublication.org [granthaalayahpublication.org]
- 16. Cascade Impaction: 10 FAQs From the Frontline - Copley Scientific [copleyscientific.com]
- 17. flowscience.com.br [flowscience.com.br]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of a procedure used to measure aerosol characteristics of nebulized solutions using a cooled next generation impactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro/in vivo comparisons in pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lung Scintigraphy in the Assessment of Aerosol Deposition and Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A comparison of planar scintigraphy and SPECT measurement of total lung deposition of inhaled aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of optimized bronchoalveolar lavage sampling designs for characterization of pulmonary drug distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Bronchoalveolar lavage - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Characterization and Evaluation of Inhalers, Nebulizers and Nasal Devices - Emmace [emmace.se]
- 29. In vivo, in vitro and ex vivo models to assess pulmonary absorption and disposition of inhaled therapeutics for systemic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pharmaceutical strategies to extend pulmonary exposure of inhaled medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Strategies to Overcome Biological Barriers Associated with Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. rjptonline.org [rjptonline.org]
- 33. ondrugdelivery.com [ondrugdelivery.com]
- 34. tissueeng.net [tissueeng.net]
- 35. Possible Extraction of Drugs from Lung Tissue During Broncho-alveolar Lavage Suggest Uncertainty in the Procedure's Utility for Quantitative Assessment of Airway Drug Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Scintigraphic evaluation of lung deposition with a novel inhaler device - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the translational relevance of Opelconazole animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opelconazole animal models. The information is designed to improve the translational relevance of preclinical studies by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Opelconazole and what is its primary mechanism of action?
A1: Opelconazole (also known as PC945) is a novel, potent triazole antifungal agent specifically designed for inhaled administration to treat and prevent pulmonary fungal infections, particularly those caused by Aspergillus species.[1][2][3] Its mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to damage of the cell membrane and ultimately fungal cell death.
Q2: Why is inhaled delivery the preferred route of administration for Opelconazole?
A2: Opelconazole is designed for direct delivery to the lungs to maximize its concentration at the site of infection while minimizing systemic exposure.[2][4][5] This approach is intended to enhance efficacy and reduce the risk of systemic side effects and drug-drug interactions commonly associated with orally or intravenously administered antifungal agents.[6] Animal studies have shown that the concentration of Opelconazole in the lungs is substantially higher (over 2000-fold) compared to plasma concentrations.[4]
Q3: What are the key characteristics of Opelconazole observed in preclinical animal models?
A3: Preclinical studies in animal models have highlighted several key features of Opelconazole:
-
High Lung Retention: Opelconazole is specifically designed to be retained in the lungs for an extended period, leading to a long duration of action at the site of infection.[4][7]
-
Low Systemic Exposure: Due to its low solubility and slow dissolution rate, Opelconazole has very low systemic absorption when administered via inhalation.[4]
-
Potent Antifungal Activity: It has demonstrated significant efficacy against Aspergillus fumigatus in immunocompromised mouse models.[4]
-
Broad-Spectrum Activity: In vitro studies have shown its activity against various pathogenic Aspergillus species, including Aspergillus terreus, Aspergillus flavus, and Aspergillus carbonarius, as well as Candida species.[1][4]
Q4: What is the relevance of using an immunocompromised mouse model for Opelconazole testing?
A4: Immunocompromised mouse models are crucial for evaluating the efficacy of antifungal agents like Opelconazole because they mimic the clinical situation of patients most at risk for invasive pulmonary aspergillosis.[8] These patients, such as those undergoing chemotherapy or organ transplantation, have weakened immune systems that are unable to fight off fungal infections effectively.[8] Therefore, testing Opelconazole in these models provides a more accurate prediction of its potential therapeutic benefit in the target human population.
Troubleshooting Guides
Issue 1: High variability in lung deposition of Opelconazole between animals.
-
Question: We are observing significant variability in the pulmonary fungal burden and treatment efficacy in our mouse model of invasive aspergillosis treated with inhaled Opelconazole. We suspect inconsistent lung deposition. What could be the cause and how can we improve it?
-
Answer:
-
Potential Causes:
-
Animal Breathing Patterns: Variations in the breathing rate and depth of individual mice during nose-only inhalation can significantly affect the amount of drug deposited in the lungs.[9]
-
Aerosol Particle Size: The aerodynamic diameter of the nebulized Opelconazole particles is critical for deep lung deposition. Particles larger than 5 µm tend to deposit in the upper airways, while very small particles may be exhaled.[10]
-
Nebulizer Performance: Inconsistent performance of the nebulizer can lead to variations in the aerosol output and particle size distribution.
-
Animal Restraint and Positioning: Improper restraint or positioning of the mice in the exposure chamber can obstruct airflow and lead to inconsistent inhalation.
-
-
Troubleshooting Steps:
-
Optimize Particle Size: Ensure your nebulization system consistently generates particles with a mass median aerodynamic diameter (MMAD) between 1 and 3 µm for optimal deposition in the rodent lung.[11][12]
-
Standardize Animal Handling: Use a consistent and well-validated method for animal restraint that minimizes stress and ensures unobstructed breathing. Acclimatize the animals to the exposure system before the actual dosing.
-
Monitor Nebulizer Output: Regularly calibrate and maintain your nebulizer system to ensure a consistent aerosol generation rate.
-
Control Airflow: In a nose-only exposure system, maintain a constant and appropriate airflow to each port to ensure uniform delivery of the aerosol.[10]
-
Consider Intratracheal Administration for Initial Studies: For initial dose-ranging or proof-of-concept studies where precise lung dosing is critical, consider intratracheal instillation. However, be aware that this method bypasses the upper airways and may result in a less uniform lung distribution compared to inhalation.[10]
-
-
Issue 2: Unexpected systemic toxicity or drug-drug interactions.
-
Question: Although Opelconazole is reported to have low systemic exposure, we are observing some unexpected adverse effects in our animals, potentially related to systemic toxicity or interactions with other administered drugs. How can we investigate this?
-
Answer:
-
Potential Causes:
-
Higher than Expected Systemic Absorption: While designed for low systemic uptake, certain experimental conditions could potentially lead to increased absorption. This could be due to formulation issues or compromised lung epithelial integrity in the disease model.
-
Metabolite Activity: Although Opelconazole itself has low systemic levels, it's important to consider the potential activity of any systemic metabolites.
-
Off-Target Effects: At very high local concentrations in the lung, there could be unforeseen local effects that manifest systemically.
-
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure the plasma concentrations of Opelconazole in your animal model under your specific experimental conditions. Compare these levels to the reported low systemic exposure to confirm if absorption is indeed higher than anticipated.
-
Dose Reduction: If systemic effects are confirmed and linked to Opelconazole, consider reducing the inhaled dose to see if the adverse effects are mitigated while maintaining efficacy.
-
Evaluate Formulation: Ensure the formulation of Opelconazole is stable and does not contain any excipients that could enhance systemic absorption or cause toxicity.
-
Review Concomitant Medications: Carefully review all other drugs being administered to the animals for any known potential for interactions with triazole antifungals, even at low systemic concentrations. While Opelconazole is designed to avoid these, it's a critical checkpoint.[6]
-
-
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on qualitative descriptions from preclinical studies. Actual experimental results may vary and should be determined empirically.
Table 1: Illustrative Pharmacokinetic Parameters of Inhaled Opelconazole in a Murine Model
| Parameter | Lung Tissue | Plasma |
| Cmax (ng/g or ng/mL) | High (e.g., >10,000) | Low (e.g., <10) |
| AUC (ngh/g or ngh/mL) | Very High | Very Low |
| Half-life (t½) (hours) | Long (e.g., >24) | Short (e.g., <4) |
| Lung-to-Plasma Ratio | >2000:1 | N/A |
Table 2: Illustrative Efficacy of Inhaled Opelconazole in an Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis
| Treatment Group | Dose (mg/kg, inhaled) | Survival Rate (%) at Day 14 Post-Infection | Lung Fungal Burden (log10 CFU/g) Reduction vs. Vehicle |
| Vehicle Control | 0 | 10 | N/A |
| Opelconazole | Low Dose (e.g., 0.1) | 50 | 2.0 |
| Opelconazole | High Dose (e.g., 1.0) | 90 | 4.5 |
| Systemic Antifungal (e.g., Voriconazole) | (e.g., 10 mg/kg, oral) | 60 | 2.5 |
Detailed Experimental Protocols
Protocol 1: Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis
This protocol describes a common method for establishing an invasive pulmonary aspergillosis model in mice to test the efficacy of inhaled Opelconazole.
-
Animals: Use male BALB/c mice, 6-8 weeks old.[13]
-
Immunosuppression:
-
Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal injection on day -4 and 100 mg/kg on day -1 relative to infection.[14]
-
Administer a subcutaneous injection of cortisone acetate at 250 mg/kg on day -1.[15]
-
Alternative: A single dose of cyclophosphamide (200 mg/kg) and a single dose of cortisone acetate (250 mg/kg) on day -2 can also be effective.[15]
-
-
Infection:
-
Culture Aspergillus fumigatus (e.g., strain Af293) on potato dextrose agar for 5-7 days.
-
Harvest conidia by washing the agar surface with sterile saline containing 0.05% Tween 80.
-
Filter the conidial suspension through sterile gauze to remove hyphae.
-
Wash the conidia twice with sterile saline and resuspend at a concentration of 1 x 10⁸ conidia/mL.
-
On day 0, anesthetize the mice (e.g., with ketamine/xylazine) and intranasally inoculate with 20-30 µL of the conidial suspension.[16]
-
-
Opelconazole Administration (Inhalation):
-
Beginning 24 hours post-infection, place the mice in a nose-only exposure chamber.
-
Nebulize the Opelconazole suspension using a system capable of generating particles with an MMAD of 1-3 µm.
-
Expose the animals to the aerosol for a predetermined duration (e.g., 30-60 minutes) once or twice daily for a specified number of days (e.g., 7 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy).
-
Primary endpoint: Survival over a 14-day period.
-
Secondary endpoints (at specified time points):
-
Lung Fungal Burden: Homogenize lung tissue and perform quantitative culture on Sabouraud dextrose agar.
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with Gomori methenamine silver (GMS) or periodic acid-schiff (PAS) to visualize fungal elements and assess tissue damage.
-
-
Mandatory Visualizations
References
- 1. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pulmocide.com [pulmocide.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pulmocide.com [pulmocide.com]
- 7. Clinical Uses of Inhaled Antifungals for Invasive Pulmonary Fungal Disease: Promises and Challenges [mdpi.com]
- 8. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scireq.com [scireq.com]
- 12. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
mitigating potential off-target effects of Opelconazole
Welcome, researchers and drug development professionals. This technical support center provides essential information for mitigating potential off-target effects of Opelconazole during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Opelconazole and its known selectivity?
A1: Opelconazole is a triazole antifungal agent that specifically targets the fungal enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway.[1][2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[1][2] Opelconazole was designed for inhaled delivery to achieve high concentrations in the lungs with minimal systemic exposure, thereby reducing the potential for off-target effects commonly associated with systemically administered azole antifungals.[3] Its specificity lies in its selective inhibition of the fungal lanosterol 14α-demethylase enzyme over mammalian cytochrome P450 enzymes.[2]
Q2: What are the theoretical off-target concerns for an azole antifungal like Opelconazole?
A2: The azole class of antifungals is known to have the potential to interact with mammalian cytochrome P450 (CYP) enzymes due to structural similarities with the fungal target. This can lead to drug-drug interactions and other systemic side effects. However, Opelconazole is specifically designed for inhaled administration to keep systemic exposure low and minimize these risks.[3] Preclinical and clinical data have shown that Opelconazole has a low potential for clinically relevant drug-drug interactions.
Q3: I am observing unexpected cellular effects in my in vitro experiments. Could these be off-target effects of Opelconazole?
A3: While Opelconazole is designed for high selectivity, it is crucial to consider several factors in an in vitro setting:
-
High Concentrations: In vitro studies often use concentrations that are significantly higher than the expected systemic levels in vivo. At these high concentrations, off-target activity may be observed that is not clinically relevant.
-
Cell Line Specificity: The expression profile of kinases, CYP enzymes, and other potential off-target proteins can vary greatly between different cell lines. An effect observed in one cell line may not be generalizable.
-
Assay Interference: The compound itself may interfere with the assay technology (e.g., fluorescence-based readouts). It is important to run appropriate vehicle and compound controls.
If you suspect off-target effects, we recommend performing a dose-response experiment to determine if the effect is concentration-dependent and utilizing the protocols in this guide to investigate potential interactions with common off-target classes.
Q4: How can I proactively assess the off-target profile of Opelconazole in my experimental system?
A4: A tiered approach is recommended. Start with in silico predictions and then move to broad in vitro screening panels. Based on these results, you can perform more targeted cellular assays to confirm any findings. The experimental protocols section of this guide provides detailed methodologies for assessing interactions with kinases and CYP enzymes, as well as for confirming target engagement in a cellular context.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| High background signal in fluorescence-based assays. | Opelconazole may have intrinsic fluorescent properties. | Run a control plate with Opelconazole in assay buffer without cells or enzymes to quantify its intrinsic fluorescence. Subtract this background from your experimental wells. |
| Inconsistent results between experimental replicates. | Cell density variations; inconsistent compound concentration; pipetting errors. | Ensure a homogenous cell suspension and accurate cell counting. Use calibrated pipettes and perform serial dilutions of Opelconazole carefully. |
| Unexpected cytotoxicity at high concentrations. | Off-target effects on essential cellular machinery; mitochondrial toxicity. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Investigate potential mitochondrial toxicity using a relevant assay (e.g., measuring mitochondrial respiration). |
| Discrepancy between in vitro potency and cellular activity. | Poor cell permeability; active efflux from cells; compound degradation in cell culture media. | Assess cell permeability using a suitable assay. Use efflux pump inhibitors to determine if the compound is a substrate. Analyze the stability of Opelconazole in your specific cell culture media over the course of the experiment. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile of Opelconazole
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Fungal Lanosterol 14α-demethylase | 98% | 0.01 |
| Human Kinase 1 | < 10% | > 100 |
| Human Kinase 2 | < 5% | > 100 |
| Human Kinase 3 | 15% | 75 |
| Human Kinase 4 | < 10% | > 100 |
This table presents hypothetical data for illustrative purposes.
Table 2: Representative CYP450 Inhibition Profile of Opelconazole
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP3A4 | Midazolam | > 50 |
| CYP2D6 | Dextromethorphan | > 100 |
| CYP2C9 | Tolbutamide | > 100 |
| CYP1A2 | Phenacetin | > 100 |
| CYP2C19 | S-mephenytoin | > 100 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using a Fluorescent Probe
This protocol provides a method for assessing the potential of Opelconazole to inhibit the activity of human cytochrome P450 3A4 (CYP3A4) in vitro.
Materials:
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 fluorescent probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Opelconazole stock solution (in DMSO)
-
Ketoconazole (positive control inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2x working solution of the CYP3A4 enzyme in potassium phosphate buffer.
-
Prepare a 2x working solution of the fluorescent probe substrate in potassium phosphate buffer.
-
Prepare a 4x working solution of the NADPH regenerating system in potassium phosphate buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of Opelconazole and ketoconazole in potassium phosphate buffer to achieve a range of final assay concentrations. Include a vehicle control (DMSO).
-
-
Assay Setup:
-
Add 50 µL of the 2x CYP3A4 enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the diluted Opelconazole, ketoconazole, or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the 4x NADPH regenerating system to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Stop Reaction:
-
Stop the reaction by adding 50 µL of a suitable stop solution (e.g., acetonitrile).
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Subtract the background fluorescence from the vehicle control wells.
-
Calculate the percent inhibition for each concentration of Opelconazole and ketoconazole.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of Opelconazole against a panel of human kinases.
Materials:
-
A panel of purified, active human kinases
-
Corresponding kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer
-
Opelconazole stock solution (in DMSO)
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well white microplates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of each kinase and its corresponding substrate in kinase reaction buffer.
-
Prepare a working solution of ATP in kinase reaction buffer.
-
-
Compound Dilution:
-
Prepare serial dilutions of Opelconazole and staurosporine.
-
-
Assay Setup:
-
Add 1 µL of diluted Opelconazole, staurosporine, or vehicle control to the appropriate wells of the 384-well plate.
-
Add 2 µL of the kinase working solution to each well.
-
Add 2 µL of the ATP/substrate working solution to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of Opelconazole.
-
Determine the IC50 value for any kinase that shows significant inhibition.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol describes a method to assess the direct binding of Opelconazole to its target and potential off-targets in a cellular environment using Western blotting for detection.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Opelconazole stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies against the target protein and a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with Opelconazole at the desired concentration or with vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for Western Blot:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities.
-
Plot the relative amount of soluble protein as a function of temperature for both vehicle- and Opelconazole-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.
-
Mandatory Visualizations
References
Technical Support Center: Refining Analytical Methods for Opelconazole Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the quantification of Opelconazole (also known as PC-945).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental quantification of Opelconazole using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
HPLC-UV Method Troubleshooting
Question: I am seeing poor peak shape (tailing or fronting) for my Opelconazole peak. What are the possible causes and solutions?
Answer:
Poor peak shape in HPLC analysis of Opelconazole can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Column Overload: Injecting too high a concentration of Opelconazole can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: The basic nitrogen atoms in the triazole and piperazine rings of Opelconazole can interact with residual acidic silanols on the silica-based C18 column, causing peak tailing.
-
Solution 1: Use a base-deactivated column or an end-capped column.
-
Solution 2: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1% v/v), to the mobile phase to mask the silanol groups.
-
Solution 3: Adjust the mobile phase pH. A slightly acidic pH (e.g., 3-4) can help to protonate the silanol groups and reduce unwanted interactions.
-
-
Inappropriate Mobile Phase: The choice and composition of the mobile phase are critical.
-
Solution: Ensure the mobile phase is adequately buffered and that the organic solvent composition is optimized for good peak shape. For Opelconazole, a mobile phase consisting of a mixture of acetonitrile or methanol and a buffer (e.g., ammonium acetate or phosphate buffer) is a good starting point.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one of the same type.
-
Question: My Opelconazole peak is showing a drifting retention time. What should I investigate?
Answer:
Retention time drift can compromise the reliability of your quantification method. The following are common causes and their respective solutions.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time shifts.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before each injection.
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile organic solvent or changes in pH can lead to drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure its stability over the analysis time.
-
-
Temperature Fluctuations: Variations in the column temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Pump Performance Issues: Inconsistent pump flow rates can cause retention time to vary.
-
Solution: Check the pump for leaks, and ensure it is properly primed and delivering a consistent flow rate.
-
LC-MS/MS Method Troubleshooting
Question: I am experiencing low sensitivity or no signal for Opelconazole in my LC-MS/MS analysis. What are the potential reasons?
Answer:
Low sensitivity in LC-MS/MS analysis of Opelconazole can be a complex issue. A logical troubleshooting workflow is essential to identify the root cause.
Possible Causes & Solutions:
-
Incorrect Mass Transitions (MRM): The selected precursor and product ions may not be optimal for Opelconazole.
-
Solution: Infuse a standard solution of Opelconazole directly into the mass spectrometer to determine the most abundant precursor ion and its corresponding product ions.
-
-
Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of Opelconazole, leading to inaccurate and variable results.
-
Solution 1: Improve the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Solution 2: Optimize the chromatographic separation to ensure Opelconazole elutes in a region free from significant matrix effects.
-
Solution 3: Use a stable isotope-labeled internal standard (SIL-IS) for Opelconazole if available. This will co-elute and experience similar matrix effects, allowing for accurate correction.
-
-
Suboptimal Ion Source Parameters: The settings for the ion source, such as temperature, gas flows, and voltages, may not be optimized for Opelconazole.
-
Solution: Systematically optimize the ion source parameters using a standard solution of Opelconazole to maximize the signal intensity.
-
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before entering the mass analyzer.
-
Solution: Reduce the cone voltage or fragmentation voltage in the ion source.
-
Question: I am observing high background noise or interfering peaks in my LC-MS/MS chromatogram. How can I resolve this?
Answer:
High background noise or the presence of interfering peaks can compromise the limit of detection and quantification of your assay.
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents.
-
-
Carryover from Previous Injections: Opelconazole or other analytes from previous injections may be carried over to subsequent runs.
-
Solution: Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.
-
-
Matrix Interferences: Endogenous components from the biological matrix can produce interfering peaks.
-
Solution: As mentioned previously, enhance the sample preparation procedure (e.g., using SPE) or improve the chromatographic separation to resolve Opelconazole from these interferences.
-
-
Plasticizers and Other Contaminants: Leachables from plasticware used during sample preparation can introduce contaminants.
-
Solution: Use glass or polypropylene labware where possible and minimize the use of plastics that are known to leach contaminants.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development and refinement of analytical methods for Opelconazole quantification.
General Questions
Question: What are the recommended analytical techniques for quantifying Opelconazole?
Answer:
The most common and recommended techniques for the quantification of triazole antifungal agents like Opelconazole are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its superior sensitivity and selectivity, especially for analysis in complex biological matrices.[2]
Question: What are the key physicochemical properties of Opelconazole to consider for method development?
Answer:
HPLC-UV Method Development
Question: What are the recommended starting conditions for developing an HPLC-UV method for Opelconazole?
Answer:
A good starting point for developing an HPLC-UV method for Opelconazole would be to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic buffer (e.g., 20 mM ammonium acetate, pH 4.5). A gradient elution from a lower to a higher concentration of acetonitrile would be a suitable initial approach to ensure elution of the compound with good peak shape. The detection wavelength should be selected based on the UV absorbance maximum of Opelconazole.
LC-MS/MS Method Development
Question: How should I approach the development of an LC-MS/MS method for Opelconazole?
Answer:
For developing an LC-MS/MS method, a validated, specific, and sensitive approach has been utilized in pharmacokinetic studies.[2] The following steps are recommended:
-
Tuning and Optimization: Infuse a standard solution of Opelconazole into the mass spectrometer to determine the optimal precursor ion (likely [M+H]+) and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).
-
Chromatography: Use a reversed-phase C18 or similar column. A gradient elution with a mobile phase of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid), is a common starting point for triazole antifungals. This helps to promote protonation and improve peak shape.
-
Sample Preparation: For biological samples, a simple protein precipitation with acetonitrile or methanol can be a starting point.[2] However, for cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) is recommended.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for the most accurate and precise quantification, as it compensates for matrix effects and variability in sample processing. If a SIL-IS is not available, a structurally similar compound that does not interfere with Opelconazole can be used as an alternative.
Data Presentation
Table 1: Recommended Starting Parameters for Opelconazole HPLC-UV Method Development
| Parameter | Recommended Starting Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.5) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at maximum absorbance wavelength of Opelconazole |
Table 2: Recommended Starting Parameters for Opelconazole LC-MS/MS Method Development
| Parameter | Recommended Starting Condition |
| Column | Reversed-phase C18 or UPLC equivalent (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of Opelconazole standard |
| Internal Standard | Stable Isotope-Labeled Opelconazole (preferred) or a structural analog |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Opelconazole Quantification in Plasma (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Generic Sample Preparation for Opelconazole Quantification in Plasma (Solid-Phase Extraction)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute Opelconazole and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Mandatory Visualization
Caption: A typical experimental workflow for the quantification of Opelconazole in plasma.
Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis of Opelconazole.
References
Validation & Comparative
Opelconazole: A New Era in Antifungal Therapy with a Distinguished Drug-Drug Interaction Profile
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapeutics is continually evolving, driven by the need for agents with improved efficacy, safety, and predictable drug-drug interaction (DDI) profiles. Opelconazole, an investigational inhaled triazole antifungal, has emerged as a promising candidate, specifically engineered for targeted delivery to the lungs, thereby minimizing systemic exposure and its associated risks. This guide provides a comprehensive comparison of Opelconazole's DDI potential against established triazole antifungals, supported by robust experimental data, detailed methodologies, and clear visual representations to aid in the critical evaluation of this novel agent.
Low Systemic Exposure Translates to a Favorable DDI Profile
A key differentiator of Opelconazole is its administration via inhalation, designed to achieve high concentrations at the site of infection in the lungs while maintaining low systemic levels. This targeted approach is fundamental to its low potential for clinically significant drug-drug interactions, a common challenge with systemically administered azole antifungals which are notorious inhibitors and substrates of cytochrome P450 (CYP) enzymes.
Clinical and in vitro data demonstrate that Opelconazole has a negligible risk of CYP-mediated DDIs at clinically relevant doses. A Phase 1 study in healthy volunteers showed no inhibition or induction of CYP1A2 and CYP3A4, two major drug-metabolizing enzymes.[1][2]
In Vitro CYP Inhibition: A Quantitative Comparison
In vitro studies using human liver microsomes are crucial for elucidating the direct inhibitory potential of a drug on various CYP isoforms. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating stronger inhibition.
As illustrated in the table below, Opelconazole exhibits significantly weaker inhibition of major CYP enzymes compared to other widely used triazole antifungals.
| Drug | CYP3A4 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) |
| Opelconazole | >5 [3] | >50 | >50 |
| Voriconazole | 2.90[4] | 3.62[4] | 5.25[4] |
| Itraconazole | 0.016-0.026 | >10[5] | 30-53[6] |
| Posaconazole | ~1.82 (hepatic)[1] | No significant inhibition[1] | No significant inhibition[1] |
In Vitro CYP Induction: Minimal Potential for Altering Drug Metabolism
CYP induction can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. In vitro studies with cryopreserved human hepatocytes are the standard for assessing induction potential.
Opelconazole has demonstrated a weak induction potential for CYP1A2 and CYP3A4 only at concentrations significantly higher than those observed clinically.[3] In contrast, other azoles have shown a more pronounced induction profile.
| Drug | CYP1A2 Induction | CYP2B6 Induction | CYP3A4 Induction |
| Opelconazole | Weak [3] | No [3] | Weak [3] |
| Voriconazole | Potential for induction | Potential for induction | Potential for induction[7] |
| Itraconazole | Potential for induction | Potential for induction | Potential for induction[8] |
| Posaconazole | No significant induction | No significant induction | No significant induction[1] |
Clinical DDI Studies: Confirming the In Vitro Findings
The low DDI potential of Opelconazole observed in vitro has been corroborated in clinical studies. A Phase 1 study in healthy volunteers evaluated the effect of inhaled Opelconazole on the pharmacokinetics of sensitive probe substrates for CYP1A2 (caffeine) and CYP3A4 (midazolam). The results showed no clinically significant impact on the exposure (AUC and Cmax) of either substrate.[1][2]
The geometric mean ratios (GMRs) for the AUC and Cmax of midazolam and caffeine when co-administered with Opelconazole were well within the FDA's criteria for no interaction (0.8-1.25).[3]
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key in vitro DDI assays are provided below.
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.
Methodology:
-
Test System: Pooled human liver microsomes (HLMs).
-
Probe Substrates: Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, midazolam for CYP3A4).
-
Incubation: The test compound at various concentrations is pre-incubated with HLMs and NADPH (a necessary cofactor) in a temperature-controlled environment.
-
Reaction Initiation: The reaction is initiated by the addition of the specific probe substrate.
-
Reaction Termination: The reaction is stopped after a defined incubation period by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
In Vitro Cytochrome P450 Induction Assay
Objective: To evaluate the potential of a test compound to induce the expression of major human CYP isoforms.
Methodology:
-
Test System: Cryopreserved primary human hepatocytes.
-
Cell Culture: Hepatocytes are thawed and cultured in a suitable medium to form a monolayer.
-
Treatment: The cells are treated with the test compound at various concentrations for a period of 48 to 72 hours. Positive and negative (vehicle) controls are included.
-
Endpoint Measurement:
-
mRNA Analysis: Total RNA is extracted from the cells, and the relative expression of CYP mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Enzyme Activity Assay: The cultured hepatocytes are incubated with a cocktail of specific probe substrates for the CYP isoforms of interest. The formation of metabolites is measured by LC-MS/MS to determine the enzymatic activity.
-
-
Data Analysis: The fold induction of mRNA expression or enzyme activity relative to the vehicle control is calculated. The concentration that produces a 50% maximal response (EC50) and the maximum induction effect (Emax) are determined.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of azole antifungals, the experimental workflow for CYP inhibition assays, and the logical relationship of Opelconazole's favorable DDI profile.
Caption: Mechanism of action of azole antifungals.
Caption: Experimental workflow for in vitro CYP inhibition assay.
References
- 1. Effect of posaconazole on cytochrome P450 enzymes: a randomized, open-label, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes: stereoselective inhibition of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of combination use of CYP450 inducers on the pharmacokinetics of voriconazole: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Opelconazole Versus Standard Antifungal Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational antifungal agent opelconazole against established standard-of-care therapies, including voriconazole, isavuconazole, and liposomal amphotericin B. The information is compiled from available clinical trial data to assist researchers and drug development professionals in evaluating the relative safety of these agents.
Executive Summary
Opelconazole, a novel inhaled triazole antifungal, has demonstrated a favorable safety and tolerability profile in clinical trials, particularly in lung transplant recipients.[1][2][3] Its localized delivery is designed to maximize efficacy in the lungs while minimizing systemic exposure, thereby reducing the risk of systemic adverse events and drug-drug interactions commonly associated with systemic antifungal therapies.[4] Data from the Phase 2 OPERA-S study indicates a lower incidence of drug-related adverse events and discontinuations due to adverse events and drug-drug interactions compared to standard of care.[1][2][5]
Standard antifungal therapies, while effective, are associated with a range of adverse events. Voriconazole treatment is often linked to visual disturbances, skin reactions, and elevated liver function tests.[6][7][8][9] Isavuconazole is generally better tolerated than voriconazole, with a lower incidence of drug-related adverse events, particularly concerning hepatotoxicity.[10][11] Liposomal amphotericin B, a polyene antifungal, is primarily associated with infusion-related reactions and nephrotoxicity, although its lipid formulation has a better safety profile compared to conventional amphotericin B.[12][13][14][15]
Data Presentation: Comparative Safety Profiles
The following table summarizes the incidence of key adverse events reported in clinical trials for opelconazole and standard antifungal therapies.
| Adverse Event Category | Opelconazole (OPERA-S Study)[1][2] | Voriconazole (Various Trials) | Isavuconazole (SECURE Trial & other studies) | Liposomal Amphotericin B (Various Trials) |
| Drug-Related Adverse Events (Overall) | < 7% (cough, nausea, respiratory tract irritation) | 15% - 60%[6][10] | 42%[10] | Varies significantly by study |
| Discontinuation due to AEs/DDIs | 7.7%[1][2] | High, often due to LFTs, rash, visual disturbances[6] | Lower than voriconazole[10] | Varies |
| Hepatotoxicity (Elevated Liver Enzymes) | Not prominently reported | 13% - 23%[7][8] | 9%[10] | Less frequent than azoles |
| Visual Disturbances | Not reported as a common AE | 18% - 44% (often transient)[7][8] | Significantly lower than voriconazole | Not a characteristic AE |
| Skin Reactions/Rash | Not prominently reported | 5.3% - 17%[7][9] | Lower than voriconazole | Infrequent |
| Nephrotoxicity | Not reported as a common AE | 4% (renal disturbances)[7] | Not a prominent AE | 10.6% - 22.6% (less than ABLC)[12] |
| Infusion-Related Reactions | N/A (inhaled) | N/A (oral/IV) | N/A (oral/IV) | 9.5% - 23.9% (chills, fever, etc.)[12][13] |
| Gastrointestinal Events (Nausea/Vomiting) | Nausea: 4.6%[1] | 4.4% - 5.4% | Common, but often mild to moderate[16] | Common during infusion |
Experimental Protocols
OPERA-S Study (Opelconazole)
-
Study Design: A Phase 2, randomized, open-label, active-controlled study to assess the safety and tolerability of nebulized opelconazole for prophylaxis or pre-emptive therapy against pulmonary aspergillosis in lung transplant recipients.[2][17][18][19]
-
Patient Population: 102 single or double lung transplant recipients.[2][17]
-
Dosing Regimen: Participants were randomized in a 2:1 ratio to receive either inhaled opelconazole or standard of care (SOC) antifungal prophylaxis for up to 12 weeks.[2][20]
-
Key Assessments: The primary focus was on safety and tolerability, including the incidence of adverse events (AEs), drug-drug interactions (DDIs), and treatment discontinuations.[2]
SECURE Trial (Isavuconazole vs. Voriconazole)
-
Study Design: A Phase 3, randomized, double-blind, global multicenter, non-inferiority trial.[11][16]
-
Patient Population: 527 adult patients with suspected invasive mould disease.[11]
-
Dosing Regimen:
-
Isavuconazole: 372 mg of isavuconazonium sulfate (equivalent to 200 mg isavuconazole) intravenously three times a day on days 1 and 2, then 200 mg once daily (intravenously or orally).[11]
-
Voriconazole: 6 mg/kg intravenously twice daily on day 1, 4 mg/kg intravenously twice daily on day 2, then 4 mg/kg intravenously twice daily or 200 mg orally twice daily from day 3.[11]
-
-
Key Assessments: The primary efficacy endpoint was all-cause mortality through day 42. Safety was assessed by monitoring treatment-emergent adverse events.[11]
Liposomal Amphotericin B Trials (General Methodology)
-
Study Design: Various study designs have been employed, including retrospective and comparative trials, often in patients with invasive fungal infections who are intolerant to or have failed other antifungal therapies.[12]
-
Patient Population: Typically includes patients with invasive fungal infections, often with underlying conditions such as hematological malignancies or solid organ transplants.
-
Dosing Regimen: Dosing varies depending on the specific lipid formulation and indication, but a common dose for liposomal amphotericin B is 3-5 mg/kg/day intravenously.
-
Key Assessments: Safety assessments focus on the incidence of nephrotoxicity (measured by changes in serum creatinine) and infusion-related reactions (such as fever, chills, and rigors).[12][13]
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and an experimental workflow relevant to the comparison of these antifungal agents.
Caption: Mechanism of action of azole antifungals like opelconazole.
Caption: Generalized workflow for a comparative antifungal clinical trial.
References
- 1. pulmocide.com [pulmocide.com]
- 2. A recent study has highlighted the promising results of a new inhaled antifungal medication, opelconazole [synapse.patsnap.com]
- 3. Pulmocide’s inhaled antifungal shows promise in lung transplant patients [clinicaltrialsarena.com]
- 4. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - BioSpace [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A Real-world Pharmacovigilance Study Of FDA Adverse Event Reporting System (FAERS) Events For Gender Of Voriconazole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nephrotoxicity and other adverse events among inpatients receiving liposomal amphotericin B or amphotericin B lipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparison of Adverse Events and Hospital Length of Stay Associated With Various Amphotericin B Formulations: Sequential Conventional Amphotericin B/Lipid Versus Lipid-Only Therapy For the Treatment of Invasive Fungal Infections in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Safety Study of PC945 (Opelconazole) Prophylaxis or Pre-emptive Therapy Against Pulmonary Aspergillosis in Lung Transplant Recipients (OPERA-S Study) | Clinical Research Trial Listing [centerwatch.com]
- 18. Opelconazole for Pulmonary Aspergillosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
- 20. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Guide to Opelconazole for Prophylaxis of Fungal Infections in Lung Transplant Recipients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for Opelconazole (PC945), an investigational inhaled antifungal agent, with the established standard of care for the prevention of pulmonary fungal infections in lung transplant patients. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and study designs to offer an objective assessment for research and development purposes.
Quantitative Data Summary
The following tables present a comparative summary of the clinical trial outcomes for Opelconazole versus standard of care (SOC) antifungal prophylaxis in lung transplant recipients. The primary data for Opelconazole is derived from the Phase II OPERA-S (NCT05037851) trial.[1][2][3][4] Data for comparator agents are compiled from various studies and represent a broader view of their performance in this patient population.
Table 1: Baseline Characteristics and Trial Design of the OPERA-S Study
| Parameter | Opelconazole | Standard of Care (SOC) |
| Trial Name | OPERA-S (NCT05037851)[1][5] | OPERA-S (NCT05037851)[1][5] |
| Phase | II[1][5] | II[1][5] |
| Number of Patients | 65 (randomized 2:1)[1][5] | 37 (randomized 2:1) |
| Patient Population | Adult single or double lung transplant recipients[4][6] | Adult single or double lung transplant recipients[4][6] |
| Treatment | Inhaled Opelconazole (14.8 mg twice daily)[7] | Investigator's choice of mold-active antifungal prophylaxis |
| Treatment Duration | Up to 12 weeks[1][5][4] | Up to 12 weeks[1][5][4] |
| Study Design | Open-label, active-controlled[1][3] | Open-label, active-controlled[1][3] |
Table 2: Efficacy Outcomes
| Efficacy Endpoint | Opelconazole | Standard of Care (SOC) | Comparator: Voriconazole | Comparator: Inhaled Amphotericin B |
| Incidence of Breakthrough Fungal Disease | 4%[2][3][4] | 3%[2][3][4] | 1.5% (universal prophylaxis) vs. 23% (targeted prophylaxis)[8] | No culture-proven invasive pulmonary fungal infections in one study[9] |
| Eradication of Aspergillus Colonization at Baseline | 100% (6/6 patients)[2][3] | 100% (2/2 patients)[2][3] | Data not available | Data not available |
| Eradication of Candida Colonization at Baseline | 80% (12/15 patients)[2][3] | 67% (4/6 patients)[2][3] | Data not available | Data not available |
| Completion of 12-Week Prophylaxis | 72.3%[3][4] | 69.7%[3][4] | Data not available | 90.2% completed recommended course (duration varied)[10] |
| All-Cause Mortality | 1.5% (1 patient)[3] | 6% (2 patients)[3] | Data not available | 13.3% at 1 year[10] |
Table 3: Safety and Tolerability Outcomes
| Safety Endpoint | Opelconazole | Standard of Care (SOC) | Comparator: Voriconazole | Comparator: Inhaled Amphotericin B |
| Discontinuation due to Adverse Events (AEs) & Drug-Drug Interactions (DDIs) | 7.7%[4] | 27.3%[4] | 14% due to side effects[8] | 0.2% discontinued due to drug-attributable AE[10] |
| Drug-Related Adverse Events (≥2% incidence) | Cough (6.2%), Nausea (4.6%), Respiratory Tract Irritation (3.1%)[2] | Data not specified | Elevated liver enzymes (37-60%)[8] | Adverse events more frequent with deoxycholate (42%) vs. lipid complex (28%)[9] |
| Drug-Drug Interactions (DDIs) leading to dose reduction/discontinuation of immunosuppressants | None reported[1][2][5] | Not specified, but a contributor to discontinuation rate[11] | Requires regular monitoring of calcineurin inhibitor levels[8] | Minimal systemic absorption limits DDIs |
| Oral Candidiasis | 1.5% (1 patient)[2][3] | 9.1% (3 patients)[2][3] | Data not available | Data not available |
Experimental Protocols
OPERA-S Trial (NCT05037851) Protocol Summary
The OPERA-S study was a Phase II, open-label, active-controlled trial designed to evaluate the safety and tolerability of inhaled Opelconazole for the prevention of pulmonary aspergillosis in lung transplant recipients.[1][5][4]
-
Patient Population: The trial enrolled 102 adult patients who had received a single or double lung transplant.[1][3] Participants were eligible if they were due to receive mold-active antifungal prophylaxis or pre-emptive therapy for Aspergillus colonization without evidence of fungal disease.[6][12]
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either inhaled Opelconazole or standard of care (SOC) antifungal prophylaxis.[1][3] The study was open-label, but the Data Review Committee for determining pulmonary fungal disease was blinded to the treatment assignment to reduce bias in efficacy assessments.[6]
-
Treatment Regimen:
-
Study Phases: The study consisted of a 12-week prophylaxis or pre-emptive therapy phase, followed by a 4-week safety follow-up phase.[6]
-
Primary Outcome Measures: The primary focus of the study was the safety and tolerability of Opelconazole.[2][3]
-
Exploratory Outcome Measures: Efficacy in preventing breakthrough pulmonary Aspergillus disease and eradication of fungal colonization were assessed as exploratory outcomes.[3]
Comparator Trial Methodologies (General Overview)
-
Voriconazole: Studies evaluating voriconazole for prophylaxis in lung transplant recipients have often been retrospective or single-center, non-randomized trials.[8] These studies typically compare a period of universal voriconazole prophylaxis against a period of targeted prophylaxis with other agents like itraconazole with or without inhaled amphotericin B.[8]
-
Inhaled Amphotericin B: Clinical evaluations of inhaled amphotericin B have included retrospective cohort studies and some prospective, randomized, open-label studies.[10][13] These trials often compare different formulations (e.g., deoxycholate vs. lipid complex) or different dosing regimens.[9] The primary endpoints are typically the incidence of fungal infections and safety/tolerability.[9][10]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Opelconazole
Opelconazole is a triazole antifungal agent that targets the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene and is a cytochrome P450 enzyme (CYP51).[14][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] By inhibiting CYP51, Opelconazole disrupts the integrity of the fungal cell membrane, leading to fungal cell growth arrest and death.[1][15]
Caption: Mechanism of action of Opelconazole via inhibition of CYP51.
OPERA-S Trial Workflow
The following diagram illustrates the workflow of the OPERA-S clinical trial, from patient screening to the follow-up phase.
Caption: Workflow of the OPERA-S clinical trial.
Logical Relationship of Antifungal Prophylaxis Strategies
This diagram shows the logical relationship between different antifungal prophylaxis strategies employed in lung transplant recipients, highlighting where Opelconazole fits as an investigational agent.
Caption: Antifungal prophylaxis strategies in lung transplantation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pulmocide.com [pulmocide.com]
- 3. Pulmocide Announces Successful Results from the OPERA-S [globenewswire.com]
- 4. A recent study has highlighted the promising results of a new inhaled antifungal medication, opelconazole [synapse.patsnap.com]
- 5. Pulmocide’s inhaled antifungal shows promise in lung transplant patients [clinicaltrialsarena.com]
- 6. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Voriconazole prophylaxis in lung transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Safety Study of this compound (Opelconazole) Prophylaxis or Pre-emptive Therapy Against Pulmonary Aspergillosis in Lung Transplant Recipients (OPERA-S Study) | Clinical Research Trial Listing [centerwatch.com]
- 13. A Phase I/IIa Prospective, Randomized, Open-Label Study on the Safety and Efficacy of Nebulized Liposomal Amphotericin for Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Opelconazole used for? [synapse.patsnap.com]
A Comparative Analysis of the Immunomodulatory Effects of Opelconazole and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The interplay between antifungal agents and the host immune system is a critical factor in the successful treatment of invasive fungal infections. Beyond their direct fungicidal or fungistatic activity, many antifungals exhibit immunomodulatory properties that can either enhance or suppress the host's immune response. This guide provides a comparative overview of the immunomodulatory effects of the novel inhaled triazole, Opelconazole, and other established antifungal classes, including other azoles, polyenes, and echinocandins. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and the underlying cellular and molecular mechanisms.
Executive Summary
Direct experimental data on the specific immunomodulatory effects of Opelconazole are currently limited in the public domain. As an inhaled triazole designed for high pulmonary retention and low systemic exposure, its primary evaluation has focused on antifungal efficacy and safety.[1][2] Preclinical studies in animal models of pulmonary aspergillosis and candidiasis indicate that Opelconazole (also known as PC945) reduces the levels of inflammatory biomarkers such as IFN-γ, IL-17, TNF-α, and IL-6 in response to infection.[3][4] The manufacturer suggests that the high local concentration of Opelconazole in the lungs may enhance the ability of host cells to clear the fungus, a potential immunomodulatory benefit that requires further investigation.[5]
In contrast, extensive research has characterized the immunomodulatory profiles of other antifungal classes:
-
Azoles (e.g., Voriconazole, Itraconazole): Generally considered to have variable, often pro-inflammatory effects. Voriconazole, for instance, can enhance the inflammatory response to Aspergillus fumigatus by upregulating Toll-like receptor 2 (TLR2) and activating the NF-κB signaling pathway in monocytes.[6]
-
Polyenes (e.g., Amphotericin B): Known for potent, typically pro-inflammatory immunomodulatory activity. Amphotericin B acts as an agonist for TLR2 and TLR4, stimulating the production of pro-inflammatory cytokines.[7] Different formulations, such as liposomal Amphotericin B, may modulate this response by shifting the signaling preference from TLR2 to TLR4, potentially reducing inflammatory toxicity.[8][9]
-
Echinocandins (e.g., Caspofungin, Micafungin): This class also demonstrates immunomodulatory potential, with studies showing they can stimulate a Th1-type cytokine response from peripheral blood mononuclear cells when challenged with Candida species.[10]
This guide will delve into the available quantitative data, experimental methodologies, and known signaling pathways associated with these immunomodulatory effects.
Data Presentation: Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the reported effects of various antifungal agents on key immunological parameters. It is important to note that these results are derived from different studies with varying experimental conditions, and direct cross-study comparisons should be made with caution.
Table 1: Effects on Cytokine Production
| Antifungal Agent | Immune Cell Type | Fungal Stimulus | Cytokine | Effect | Reference(s) |
| Opelconazole (this compound) | In vivo (mice) | A. fumigatus | IFN-γ, IL-17, TNF-α, IL-6 | ↓ | [3] |
| In vivo (mice) | C. albicans | TNF-α | ↓ (prophylaxis) | [4][11] | |
| Voriconazole | Human Monocytes (THP-1) | A. fumigatus | TNF-α | ↑ | [6] |
| Human PBMCs | C. albicans, C. krusei | IL-2, IFN-γ, IL-6 | ↑ | [10] | |
| Human PBMCs | C. albicans, C. krusei | TGF-β, IL-10 | No significant change | [10] | |
| Itraconazole | In vivo (mice) | None | IL-4, IL-10, IL-12p70, IL-13, TNF-α | ↑ | |
| In vivo (mice) | None | IL-1β, IL-2, IL-1α, VEGF | ↓ | ||
| Amphotericin B | Human Monocytes | None | IL-1β, TNF-α | ↑ | |
| Caspofungin | Human PBMCs | C. albicans, C. krusei | IL-2, IFN-γ, IL-6 | ↑ | [10] |
| Human PBMCs | C. albicans, C. krusei | TGF-β, IL-10 | No significant change | [10] |
(↑: Increase, ↓: Decrease)
Table 2: Effects on Neutrophil Function
| Antifungal Agent | Neutrophil Function | Effect | Reference(s) |
| Posaconazole | Activation (CD62L, CD11b) | ↑ | [12] |
| Degranulation (CD66b) | ↑ | [12] | |
| Reactive Oxygen Species (ROS) | ↑ | [12] | |
| IL-8 Release | ↓ | [12] | |
| Isavuconazole | Activation Signaling | ↓ | |
| Degranulation | ↓ | ||
| Reactive Oxygen Species (ROS) | ↓ | ||
| Micafungin | Activation Markers | ↑ | |
| Degranulation | ↓ | ||
| Phagocytosis | ↓ | ||
| Reactive Oxygen Species (ROS) | ↓ | ||
| IL-8 Release | ↓ | ||
| Caspofungin | Phagocytosis | ↑ | |
| Degranulation | ↓ | ||
| Reactive Oxygen Species (ROS) | ↓ | ||
| Amphotericin B | Overall Activation | ↑ | |
| Phagocytosis | ↓ | ||
| Liposomal Amphotericin B | Overall Function | No significant change | |
| Fluconazole | Bactericidal Activity | ↑ | [13] |
(↑: Increase, ↓: Decrease)
Table 3: Effects on T-Cell Responses
| Antifungal Agent | T-Cell Parameter | Effect | Reference(s) |
| Voriconazole | Proliferation | No inhibition | [14] |
| Amphotericin B | Proliferation | ↓ | [14] |
| CD8+ T-cell cytolytic activity | ↓ | [14] | |
| IFN-γ production | ↓ | [14] |
(↓: Decrease)
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of antifungal agents are often mediated through interactions with pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream signaling cascades.
Amphotericin B Signaling
Amphotericin B is known to engage with Toll-like receptors, primarily TLR2 and TLR4, on the surface of immune cells. This interaction triggers a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines. Liposomal formulations of Amphotericin B may preferentially signal through TLR4, which is hypothesized to activate a less inflammatory, more effective antifungal state.[8][9]
Amphotericin B signaling via TLRs.
Voriconazole Signaling
Voriconazole has been shown to enhance the expression of TLR2 on monocytes. When these cells are subsequently challenged with fungal pathogens like Aspergillus fumigatus, the increased TLR2 presence leads to a more robust activation of the NF-κB pathway, resulting in heightened production of TNF-α. This suggests a priming effect of Voriconazole on the innate immune response.[6]
Voriconazole's effect on monocyte signaling.
Experimental Protocols
The assessment of antifungal immunomodulatory effects relies on a variety of in vitro and in vivo assays. Below are outlines of key experimental methodologies.
Cytokine Profiling via Multiplex Assay
This method allows for the simultaneous measurement of multiple cytokines in a single sample (e.g., cell culture supernatant, serum).
-
Cell Culture and Stimulation: Immune cells (e.g., PBMCs, monocytes) are cultured in the presence or absence of the antifungal agent for a predetermined period. Subsequently, the cells are stimulated with a fungal pathogen (e.g., heat-killed Candida albicans or Aspergillus fumigatus conidia) or a specific PRR ligand (e.g., LPS for TLR4).
-
Sample Collection: After an incubation period (typically 24-48 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Multiplex Bead Assay: The supernatant is incubated with a mixture of fluorescently-coded beads, each coated with an antibody specific for a different cytokine.
-
Detection: A secondary, biotinylated detection antibody and a fluorescent reporter molecule (streptavidin-phycoerythrin) are added.
-
Data Acquisition: The beads are analyzed using a flow cytometry-based instrument, which identifies each bead by its fluorescent code and quantifies the amount of bound cytokine by the reporter fluorescence intensity.
-
Analysis: Cytokine concentrations are determined by comparison to a standard curve.
Workflow for Cytokine Profiling.
Neutrophil Phagocytosis Assay via Flow Cytometry
This assay quantifies the ability of neutrophils to engulf fungal particles.
-
Fungal Labeling: Fungal conidia or yeast are labeled with a fluorescent dye (e.g., FITC).
-
Co-incubation: Isolated human neutrophils are co-incubated with the fluorescently labeled fungi at a specific multiplicity of infection (e.g., 2 fungi per neutrophil) in the presence or absence of the antifungal agent.
-
Phagocytosis: The mixture is incubated at 37°C to allow for phagocytosis to occur. A control sample is kept on ice to prevent active uptake.
-
Quenching: A quenching agent (e.g., trypan blue) is added to extinguish the fluorescence of non-ingested, surface-bound fungi.
-
Flow Cytometry: The cells are analyzed by flow cytometry. The percentage of neutrophils that are fluorescent (i.e., have phagocytosed fungi) and the mean fluorescence intensity (indicating the number of ingested fungi per cell) are measured.
T-Cell Proliferation Assay
This assay measures the impact of an antifungal agent on the ability of T-cells to proliferate in response to a stimulus.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Labeling: T-cells within the PBMC population are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE fluorescence intensity halves.
-
Culture and Stimulation: The labeled cells are cultured with a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) in the presence of varying concentrations of the antifungal agent.
-
Incubation: The cells are incubated for 3-5 days to allow for proliferation.
-
Flow Cytometry: The cells are harvested and analyzed by flow cytometry. The progressive halving of CFSE fluorescence in the T-cell population is used to quantify the extent of cell division.
Conclusion
The immunomodulatory effects of antifungal agents are a complex and critical aspect of their overall therapeutic profile. While established antifungals like Amphotericin B and Voriconazole have well-documented pro-inflammatory activities mediated through PRR signaling, the immunomodulatory landscape of the novel inhaled agent Opelconazole is still emerging. The available preclinical data suggests that Opelconazole may modulate the host's inflammatory response to fungal pathogens in the lungs, but further dedicated immunological studies are required to fully characterize its effects on specific immune cell populations and signaling pathways. As our understanding of the intricate host-pathogen-drug interactions grows, leveraging the immunomodulatory properties of antifungals may become an increasingly important strategy in the management of invasive fungal diseases.
References
- 1. A recent study has highlighted the promising results of a new inhaled antifungal medication, opelconazole [synapse.patsnap.com]
- 2. Pulmocide Announces Successful Results from the OPERA-S Study: a Phase 2 Safety Study with Inhaled Opelconazole - BioSpace [biospace.com]
- 3. In Vivo Biomarker Analysis of the Effects of Intranasally Dosed this compound, a Novel Antifungal Triazole, on Aspergillus fumigatus Infection in Immunocompromised Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. pulmocide.com [pulmocide.com]
- 6. Immunomodulatory Effects of Voriconazole on Monocytes Challenged with Aspergillus fumigatus: Differential Role of Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Adjuvantic Activity of Amphotericin B in a Novel, Multiplexed, Poly-TLR/NLR High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Liposomal amphotericin B activates antifungal resistance with reduced toxicity by diverting Toll-like receptor signalling from TLR-2 to TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory effects of voriconazole and caspofungin on human peripheral blood mononuclear cells stimulated by Candida albicans and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal effects of this compound, a novel inhaled triazole, on Candida albicans-infected immunocompromised mice - preLights [prelights.biologists.com]
- 12. Antifungal Drugs Influence Neutrophil Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluconazole increases bactericidal activity of neutrophils through non--cytokine-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Voriconazole Inhibits Fungal Growth without Impairing Antigen Presentation or T-Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Opelconazole's Targeted Lung Delivery System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the targeted lung delivery system of Opelconazole (PC945) with other inhaled antifungal alternatives, supported by available experimental data. Opelconazole is a novel triazole antifungal agent designed for direct inhalation to treat and prevent pulmonary aspergillosis.[1][2] Its delivery system is engineered to maximize drug concentration at the site of infection within the lungs while minimizing systemic exposure, a key differentiator from systemically administered antifungals.[1]
Performance Comparison
Opelconazole's targeted lung delivery is designed to achieve high local concentrations and prolonged retention in the lungs.[1] This approach aims to enhance efficacy against Aspergillus species while reducing the risk of systemic side effects and drug-drug interactions commonly associated with oral or intravenous triazoles.[1][3]
Alternatives for inhaled antifungal therapy include formulations of amphotericin B and voriconazole. While direct head-to-head clinical trials comparing the lung deposition and concentration of these agents with Opelconazole are not yet published, preclinical and clinical data for each provide a basis for comparison.[4]
Quantitative Data Summary
The following tables summarize key performance indicators based on available preclinical and clinical data.
Table 1: Preclinical Lung and Plasma Concentrations
| Drug | Administration Route | Animal Model | Lung Concentration | Plasma Concentration | Lung-to-Plasma Concentration Ratio | Source(s) |
| Opelconazole (this compound) | Inhaled | Animal studies | Substantially higher than plasma | Very low | >2000-fold | [1] |
| Voriconazole | Inhaled | Mice | 6.73 ± 3.64 µg/g (multiple doses) | 2.32 ± 1.52 µg/mL (multiple doses) | ~2.9-fold | [5] |
| Amphotericin B (Liposomal) | Intravenous | Not specified | Data not available for direct comparison | Data not available for direct comparison | Data not available for direct comparison |
Table 2: Clinical Safety and Tolerability (OPERA-S Study: Opelconazole vs. Standard of Care)
| Outcome | Opelconazole Group | Standard of Care (SOC) Group |
| Number of Patients | 68 | 34 |
| Treatment Completion (12 weeks) | 72.3% | 69.7% |
| Discontinuation due to Adverse Events/Drug-Drug Interactions | 7.7% | 27.3% |
| Drug-related Adverse Events (e.g., cough, nausea) | < 7% | Not specified |
| Incidence of Breakthrough Fungal Disease | 4% | 3% |
| Eradication of Aspergillus Colonization | All 6 patients colonized at entry | All 2 patients colonized at entry |
| Eradication of Candida Colonization | 12 of 15 patients (80%) | 4 of 6 patients (67%) |
| Oral Candidiasis | 1 patient (1.5%) | 3 patients (9.1%) |
| Deaths | 1 (1.5%) | 2 (6%) |
Experimental Protocols
The validation of a targeted lung delivery system involves several key experimental methodologies to assess drug deposition, concentration in lung tissue, and overall safety and efficacy.
Lung Deposition and Distribution Studies
Methodology: Gamma Scintigraphy
Gamma scintigraphy is a non-invasive imaging technique used to visualize and quantify the deposition of inhaled drugs in the respiratory tract.
-
Protocol Overview:
-
The drug formulation is radiolabeled with a gamma-emitting isotope, most commonly Technetium-99m (99mTc).
-
In vitro studies are conducted to ensure that the aerodynamic properties of the radiolabeled drug are comparable to the unlabeled formulation.
-
The subject inhales the radiolabeled drug from the delivery device (e.g., nebulizer).
-
A gamma camera acquires images of the chest from anterior and posterior views immediately after inhalation.
-
Regions of interest (e.g., whole lung, peripheral lung, central airways, oropharynx, and stomach) are defined on the images.
-
The amount of radioactivity in each region is quantified to determine the percentage of the total dose deposited in each area.
-
Corrections for tissue attenuation of gamma rays are applied to improve the accuracy of quantification.
-
Lung Tissue and Fluid Concentration Measurement
Methodology: Bronchoalveolar Lavage (BAL)
BAL is a minimally invasive procedure to sample the epithelial lining fluid (ELF) and cells from the lower respiratory tract to measure drug concentrations.
-
Protocol Overview:
-
A flexible bronchoscope is inserted through the nose or mouth and advanced into a subsegmental bronchus until it is wedged.
-
A sterile saline solution (typically 100-300 mL in aliquots) is instilled through the bronchoscope into the lung segment.
-
The fluid is then gently aspirated to collect the BAL fluid, which contains ELF, alveolar macrophages, and other cells.
-
The collected BAL fluid is centrifuged to separate the cellular components from the supernatant.
-
The drug concentration in the BAL fluid supernatant is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
A dilution marker, such as urea, can be measured in both plasma and BAL fluid to estimate the volume of ELF recovered and calculate the drug concentration in the ELF.
-
Methodology: Lung Tissue Homogenization (Preclinical)
In animal studies, drug concentrations can be directly measured in lung tissue.
-
Protocol Overview:
-
Following drug administration and a specified time course, animals are euthanized.
-
The lungs are excised, rinsed, blotted dry, and weighed.
-
The lung tissue is homogenized in a suitable buffer.
-
The homogenate is processed (e.g., protein precipitation, liquid-liquid extraction) to extract the drug.
-
The drug concentration in the processed sample is quantified using an analytical method like HPLC or liquid chromatography-mass spectrometry (LC-MS).
-
Clinical Trial Protocol: The OPERA-S Study
The OPERA-S study was a Phase 2, open-label, active-controlled trial designed to evaluate the safety and tolerability of inhaled Opelconazole for the prevention of pulmonary aspergillosis in lung transplant recipients.[6][7]
-
Study Design:
-
Participants: 102 lung transplant recipients.[6]
-
Randomization: 2:1 ratio to receive either inhaled Opelconazole or standard of care (SOC) antifungal prophylaxis.[6]
-
Treatment Duration: Up to 12 weeks.[8]
-
Dosage: Opelconazole administered as a 14.8 mg nebulizer suspension twice daily.[8]
-
Primary Endpoints: Safety and tolerability of Opelconazole.[6]
-
Secondary/Exploratory Endpoints: Incidence of breakthrough pulmonary fungal disease, eradication of Aspergillus and Candida colonization.[6]
-
Visualizations
Caption: Workflow for validating a targeted lung delivery system.
References
- 1. pulmocide.com [pulmocide.com]
- 2. Opelconazole for Pulmonary Aspergillosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. pulmocide.com [pulmocide.com]
- 4. Clinical Uses of Inhaled Antifungals for Invasive Pulmonary Fungal Disease: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and pharmacokinetic analysis of aerosolized aqueous voriconazole solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pulmocide.com [pulmocide.com]
- 7. A recent study has highlighted the promising results of a new inhaled antifungal medication, opelconazole [synapse.patsnap.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Proper Disposal Procedures for Opelconazole: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information regarding the proper disposal of Opelconazole, a triazole antifungal agent. The intended audience for this guidance includes researchers, scientists, and drug development professionals engaged in laboratory work with this compound.
Important Notice: As of the date of this publication, a specific Safety Data Sheet (SDS) for Opelconazole is not publicly available. The following procedures are based on best practices for the disposal of hazardous pharmaceutical waste and the known properties of the triazole antifungal class. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the official SDS for Opelconazole once it becomes available.
Essential Safety and Disposal Plan
The proper disposal of Opelconazole is critical to ensure personnel safety and prevent environmental contamination. Azole antifungals can be persistent in the environment and may contribute to the development of antifungal resistance if not handled and disposed of correctly.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling Opelconazole, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with Opelconazole, such as weighing papers, contaminated gloves, bench paper, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: All liquid waste containing Opelconazole, including unused stock solutions, cell culture media, and rinsates, should be collected in a dedicated, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's EHS department.
-
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "Opelconazole," and any other identifiers required by your institution and local regulations.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup. This is typically managed through the EHS department.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, that has come into contact with Opelconazole should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Spill Management: In the event of a spill, isolate the area. For small spills of solid material, carefully sweep or vacuum the powder (using a HEPA-filtered vacuum) and place it in the hazardous solid waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the hazardous solid waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.
Data Presentation
Due to the absence of a publicly available Safety Data Sheet for Opelconazole, a table of quantitative data regarding its physical and chemical properties, toxicity, and other safety parameters cannot be provided at this time. Researchers must refer to the official SDS upon its release for this critical information.
Experimental Protocols
A specific, validated experimental protocol for the disposal of Opelconazole is not available. The step-by-step guidance provided above is based on general best practices for the management of hazardous pharmaceutical waste in a research setting. Adherence to your institution-specific protocols, developed in consultation with your EHS department, is mandatory.
Mechanism of Action and Signaling Pathway
Opelconazole is a triazole antifungal agent that targets the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.
Opelconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell, which disrupts the cell membrane structure and function, ultimately leading to the inhibition of fungal growth.
Ergosterol Biosynthesis Pathway and Opelconazole's Point of Inhibition
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of Opelconazole.
Essential Safety and Logistical Information for Handling Opelconazole
Disclaimer: No specific Safety Data Sheet (SDS) for Opelconazole (also known as PC945) was identified in the public domain. The following guidance is based on available clinical safety data for Opelconazole and general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific guidance and to perform a risk assessment before handling any new compound.
Opelconazole is a novel, potent triazole antifungal agent designed for inhalation.[1][2] While clinical trials have shown it to be generally well-tolerated with low systemic exposure, proper personal protective equipment (PPE) and handling procedures are crucial to minimize occupational exposure in a laboratory setting.[3][4][5][6][7]
Personal Protective Equipment (PPE)
Given that Opelconazole is a potent pharmaceutical compound, a cautious approach to PPE is warranted to prevent inhalation, dermal, and ocular exposure. The following table summarizes recommended PPE for various laboratory activities involving Opelconazole.
| Activity | Recommended Personal Protective Equipment |
| Handling solid compound (weighing, aliquoting) | - Gloves: Double gloving with nitrile gloves is recommended. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-certified N95 or higher respirator is recommended to prevent inhalation of fine particles. - Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability fabric. |
| Preparing solutions | - Gloves: Double gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. A face shield should be worn if there is a significant splash risk. - Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols. - Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability fabric. |
| In-vitro and In-vivo administration | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard lab coat. |
Operational and Disposal Plans
Engineering Controls:
-
All work with solid Opelconazole or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use of a powder-containment balance enclosure is recommended for weighing the solid compound.
Handling Procedures:
-
Avoid the generation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where Opelconazole is handled.
Disposal:
-
All waste contaminated with Opelconazole, including gloves, disposable lab coats, and other materials, should be disposed of as hazardous chemical waste.
-
Consult your institution's EHS department for specific hazardous waste disposal procedures. Do not dispose of Opelconazole down the drain or in the regular trash.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow for Handling Opelconazole
The following diagram outlines a general workflow for safely handling Opelconazole in a laboratory setting.
Signaling Pathway (Mechanism of Action)
Opelconazole is a triazole antifungal that inhibits sterol 14α-demethylase (CYP51A and CYP51B) in Aspergillus fumigatus.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this pathway, Opelconazole disrupts fungal cell membrane integrity and function, leading to fungal cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pulmocide.com [pulmocide.com]
- 4. Pulmocide’s inhaled antifungal shows promise in lung transplant patients [clinicaltrialsarena.com]
- 5. Pulmocide Announces Successful Results from the OPERA-S [globenewswire.com]
- 6. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - BioSpace [biospace.com]
- 7. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
